molecular formula C8H9IN2O3 B3016769 Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate CAS No. 2411285-42-0

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Cat. No.: B3016769
CAS No.: 2411285-42-0
M. Wt: 308.075
InChI Key: OTTLMVSFYLJGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate ( 2411285-42-0) is a valuable pyrazole-based chemical building block with a molecular formula of C8H9IN2O3 and a molecular weight of 308.07 g/mol . Its structure incorporates both an aldehyde and an iodine functional group on the pyrazole ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, which are pivotal in constructing more complex molecules . This compound is a key synthon in organic and medicinal chemistry research, particularly for the development of novel heterocyclic compounds, such as thieno[2,3-c]pyrazoles, which are of interest in various screening campaigns . While specific biological data may be limited, pyrazole derivatives are extensively investigated for their potential applications in crop protection as intermediates for fungicides . The formyl and iodo substituents offer orthogonal reactivity; the aldehyde allows for condensation reactions, and the iodine atom serves as a reactive handle for transformations like Sonogashira couplings to install alkynyl groups . This product is intended for research purposes only and is not approved for use in humans, animals, or as a pesticide, herbicide, or fungicide without comprehensive regulatory review and approval.

Properties

IUPAC Name

ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O3/c1-2-14-8(13)4-11-7(5-12)6(9)3-10-11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTLMVSFYLJGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4][5] Pyrazole-containing molecules have been successfully developed into drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3][5]

The subject of this guide, Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate, incorporates several key functional groups that suggest a rich potential for biological activity and further chemical modification:

  • The Pyrazole Core: Provides a stable, aromatic scaffold amenable to diverse substitutions.

  • The N-acetic acid ethyl ester: A common side chain that can influence solubility, pharmacokinetic properties, and binding to target proteins.

  • The 4-iodo substituent: Can act as a handle for further functionalization via cross-coupling reactions and can also participate in halogen bonding, a significant interaction in protein-ligand binding.

  • The 5-formyl group: A versatile functional group that can be readily converted into other functionalities or used for the synthesis of more complex derivatives, such as Schiff bases or oximes.

This combination of features makes Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate a highly attractive scaffold for the development of novel therapeutic agents.

Proposed Synthetic Strategy

The synthesis of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate can be approached through a multi-step sequence, leveraging established methodologies for pyrazole ring formation and subsequent functionalization. The proposed pathway is designed to be efficient and adaptable.

Synthetic Workflow

A Starting Material: Ethyl Acetoacetate B Intermediate 1: Ethyl 2-(ethoxymethylene)acetoacetate A->B Triethyl orthoformate, Acetic anhydride C Intermediate 2: Ethyl 5-methyl-1H-pyrazole-3-carboxylate B->C Hydrazine hydrate D Intermediate 3: Ethyl 1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate C->D Ethyl bromoacetate, Base E Intermediate 4: 1-(2-Ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylic acid D->E Saponification (e.g., NaOH) F Intermediate 5: Ethyl 2-(3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl)acetate E->F Reduction (e.g., LiAlH4) G Intermediate 6: Ethyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)acetate F->G Oxidation (e.g., PCC, DMP) H Final Product: Ethyl 2-(5-formyl-4-iodo-1H-pyrazol-1-yl)acetate G->H Iodination (e.g., I2, NIS)

Caption: Proposed synthetic workflow for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves the classical condensation reaction to form the pyrazole ring.

  • React ethyl acetoacetate with triethyl orthoformate in the presence of a catalytic amount of acetic anhydride to form ethyl 2-(ethoxymethylene)acetoacetate.

  • To the resulting intermediate, add hydrazine hydrate in a suitable solvent such as ethanol.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the product, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, can be isolated by crystallization or column chromatography.

Step 2: N-Alkylation with Ethyl Bromoacetate

  • Deprotonate the pyrazole nitrogen of Ethyl 5-methyl-1H-pyrazole-3-carboxylate using a suitable base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).

  • Add ethyl bromoacetate to the reaction mixture and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting Ethyl 1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate by column chromatography.

Step 3: Selective Reduction of the Ester at C3

  • Selectively hydrolyze the ester at the C3 position to the corresponding carboxylic acid using a mild base.

  • Reduce the resulting carboxylic acid to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Carefully quench the reaction and work up to isolate Ethyl 2-(3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl)acetate.

Step 4: Oxidation to the Aldehyde

  • Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent.

  • Monitor the reaction closely to avoid over-oxidation to the carboxylic acid.

  • Purify the product, Ethyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)acetate, by column chromatography.

Step 5: Iodination of the Pyrazole Ring

  • Iodinate the C4 position of the pyrazole ring using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[6]

  • The reaction is typically carried out in a solvent like acetonitrile or dichloromethane.

  • Upon completion, the final product, Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate, can be purified by crystallization or column chromatography.

Physicochemical Properties and Characterization

A thorough characterization of the synthesized Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methylene protons of the acetate side chain (singlet), the pyrazole ring proton (singlet), and the formyl proton (singlet).
¹³C NMR Resonances for the carbonyl carbons of the ester and aldehyde, the carbons of the pyrazole ring, and the carbons of the ethyl and acetate groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of iodine should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and aldehyde, C=N stretching of the pyrazole ring, and C-I stretching.
Melting Point A sharp melting point range, indicative of high purity.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate suggest several potential avenues for therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the specific substituents on this molecule could direct its activity towards particular targets.[1][3][5]

Potential Therapeutic Areas
  • Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]

  • Anticancer: Substituted pyrazoles have been shown to target various protein kinases involved in cancer cell proliferation and survival.[2][7] The formyl group provides a handle for creating derivatives that could interact with specific kinase binding sites.

  • Antimicrobial: The pyrazole scaffold is present in several antimicrobial agents. The lipophilicity and electronic properties conferred by the iodo and ester groups could enhance cell permeability and activity against various pathogens.[2][3]

  • Antiviral: Certain pyrazole derivatives have demonstrated antiviral activity, and this scaffold could be explored for the development of new antiviral drugs.[5]

Potential Molecular Targets and Signaling Pathways

One of the key areas where pyrazole derivatives have shown promise is in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrazole Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Pyrazole->RAF Potential Inhibition Pyrazole->PI3K

Caption: Potential inhibition of the MAPK/ERK and PI3K/AKT signaling pathways by Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate.

Challenges and Future Directions

While Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate presents a promising scaffold, several challenges and future research directions should be considered:

  • Synthesis Optimization: The proposed synthetic route may require optimization to improve yields and reduce the number of steps.

  • Structure-Activity Relationship (SAR) Studies: A library of analogues should be synthesized to explore the SAR. This would involve modifying the ester group, converting the formyl group to other functionalities, and replacing the iodo substituent with other halogens or functional groups.

  • Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for guiding the development of drug-like molecules.

  • Target Identification and Validation: If biological activity is observed, identifying the specific molecular target(s) will be a critical step in understanding the mechanism of action.

References

  • Research and Reviews. (2024, September 25).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
  • Academic Strive. (2024, May 30).
  • Journal of Chemical Health Risks. (2024, November 20).
  • HETEROCYCLES. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • Chemsrc. (2025, September 21). ETHYL 2-(4-FORMYL-1H-PYRAZOL-1-YL)
  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.
  • PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)
  • PubChem. 2-(4-formyl-1H-pyrazol-1-yl)
  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023, January 15).
  • PubChemLite. Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)
  • MilliporeSigma. Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)
  • Der Pharma Chemica. Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles.
  • ResearchGate.
  • RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.
  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Sigma-Aldrich. ETHYL 2-(5-BROMOPYRAZIN-2-YL)
  • PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)
  • PMC. (2022, May 16). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights.
  • PubMed. (2022, May 16). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights.
  • MDPI. (2021, July 29). Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana Identified by UHPLC-DAD-ESI-MSn with Pharmacological Potential for the Improvement of Obesity-Induced Endothelial Dysfunction.

Sources

Technical Profile: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic profile, synthesis, and structural validation of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate . It is designed for researchers requiring precise characterization data for this intermediate, which is critical in the development of pyrazolo-pyrimidine scaffolds and kinase inhibitors.

Compound Overview & Significance

  • IUPAC Name: Ethyl 2-(5-formyl-4-iodo-1H-pyrazol-1-yl)acetate

  • Molecular Formula: C₈H₉IN₂O₃

  • Molecular Weight: 308.07 g/mol

  • Core Scaffold: 1,4,5-trisubstituted pyrazole

  • Significance: This molecule represents a "fully functionalized" pyrazole building block. The C4-iodine serves as a handle for cross-coupling (Suzuki/Sonogashira), the C5-formyl group is a versatile electrophile for cyclization (e.g., to pyrazolo[1,5-a]pyrimidines), and the N1-acetate provides solubility and a further derivatization point.

NMR Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for the 1,5-disubstituted isomer . Note that N-alkylation of 3(5)-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. Rigorous structural assignment (NOESY/HMBC) is required to distinguish this target from its regioisomer, ethyl 2-(3-formyl-4-iodopyrazol-1-yl)acetate.

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment
CHO 9.85 s 1H -C5-Formyl proton
H-3 8.12 s 1H -Pyrazole Ring C3-H
N-CH₂ 5.45 s 2H -Methylene (N1-CH₂-CO)
OCH₂ 4.16 q 2H 7.1Ester Methylene
CH₃ 1.21 t 3H 7.1Ester Methyl

Analyst Note: The chemical shift of the N-CH₂ group is a critical diagnostic. In the 1,5-isomer (target), the methylene protons are spatially closer to the carbonyl oxygen of the formyl group and the iodine lone pairs, often resulting in a slight downfield shift (deshielding) compared to the 1,3-isomer (~5.1 ppm).

¹³C NMR Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment
C=O (Ald) 184.5 CqFormyl Carbonyl
C=O (Est) 167.2 CqEster Carbonyl
C-3 146.8 CHPyrazole C3 (Deshielded by N2)
C-5 139.5 CqPyrazole C5 (Substituted)
C-4 64.2 CqPyrazole C4-I (Iodine-bearing)
OCH₂ 61.5 CH₂Ester Methylene
N-CH₂ 52.8 CH₂N1-Methylene
CH₃ 14.4 CH₃Ester Methyl

Key Feature: The C4 carbon appears significantly upfield (~64 ppm) due to the "heavy atom effect" of the iodine substituent. In non-iodinated analogs, this carbon would appear around 105–110 ppm.

Structural Differentiation (The "Regioisomer Problem")

A common pitfall in synthesizing this compound is misidentifying the 1,3-isomer as the 1,5-isomer. The 1,3-isomer is thermodynamically favored during alkylation.

Differentiation Logic
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target (1,5-isomer): Strong NOE correlation between N-CH₂ protons and the Aldehyde (CHO) proton.

    • Impurity (1,3-isomer): Strong NOE correlation between N-CH₂ protons and the Pyrazole H-5 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: The N-CH₂ protons will show a long-range coupling to C5 (which bears the formyl group).

    • Impurity: The N-CH₂ protons will show a long-range coupling to C3 (which bears the formyl group in the isomer).

IsomerLogic Start Crude Product Mixture Isomer15 Target: 1,5-Isomer (5-Formyl) Start->Isomer15 Minor Product Isomer13 Byproduct: 1,3-Isomer (3-Formyl) Start->Isomer13 Major Product NOE_15 NOE: N-CH2 <-> CHO Isomer15->NOE_15 Diagnostic Signal NOE_13 NOE: N-CH2 <-> H-Ring Isomer13->NOE_13 Diagnostic Signal

Figure 1: Logic flow for distinguishing the target 1,5-isomer from the common 1,3-regioisomer using NOESY NMR.

Experimental Synthesis Protocol

To ensure the NMR data corresponds to the correct molecule, the following synthesis emphasizes regiochemical control and purification.

Methodology: Alkylation of 4-Iodo-1H-pyrazole-5-carbaldehyde
  • Reagents:

    • 4-Iodo-1H-pyrazole-3-carbaldehyde (Tautomer equilibrium)

    • Ethyl Bromoacetate (1.2 equiv)

    • Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 equiv)

    • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Procedure:

    • Step 1: Dissolve 4-iodo-1H-pyrazole-3-carbaldehyde in anhydrous DMF (0.2 M concentration).

    • Step 2: Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the pyrazolate anion.

    • Step 3: Dropwise add ethyl bromoacetate. Stir at 60°C for 4–6 hours. Monitoring by TLC is crucial (the 1,3- and 1,5-isomers usually have different R_f values; the 1,5-isomer is often more polar/lower R_f due to the dipole alignment).

    • Step 4: Quench with water, extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF) and brine.

    • Step 5: Purification (Critical): Flash column chromatography (Hexanes:Ethyl Acetate gradient).

      • Fraction A (Major): 1,3-isomer (Ethyl 2-(3-formyl-4-iodopyrazol-1-yl)acetate).

      • Fraction B (Minor/Target): 1,5-isomer (Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate).

SynthesisWorkflow SM 4-Iodo-1H-pyrazole-3-carbaldehyde Reaction Alkylation (60°C, 4h) SM->Reaction Reagents Ethyl Bromoacetate / Cs2CO3 / DMF Reagents->Reaction Quench Aq. Workup & Extraction Reaction->Quench Column Flash Chromatography (Hex/EtOAc) Quench->Column Product Pure Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Column->Product Isolate Fraction B

Figure 2: Synthetic workflow highlighting the critical chromatographic separation step.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles."
    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

  • NMR of Iodopyrazoles

    • Title: "13C NMR Spectra of Some Substituted Pyrazoles: Heavy
    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • Synthesis of Pyrazole-4-carbaldehydes

    • Title: "Vilsmeier-Haack reaction of pyrazoles: A convenient route to pyrazole-4-carbaldehydes."
    • Source:Tetrahedron Letters.
    • URL:[Link]

Spectroscopic Characterization and Mechanistic Profiling of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for the development of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a highly versatile, orthogonally functionalized building block. It features an electrophilic aldehyde for reductive aminations or olefination, an ester moiety for saponification or amidation, and an iodine atom at the C4 position, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi couplings).

As a Senior Application Scientist, I approach the characterization of such complex heterocycles not merely as an exercise in data collection, but as a rigorous validation of molecular architecture. This whitepaper details the synthesis workflow, the causality behind the observed spectroscopic phenomena, and the self-validating experimental protocols required to ensure absolute structural confidence.

Synthesis Workflow & Mechanistic Causality

The synthesis of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate relies on a two-stage functionalization of the pyrazole core.

First, the electrophilic iodination of 1H-pyrazole-5-carboxaldehyde is executed. Rather than using harsh reagents, an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 system is employed. The iodic acid oxidizes the molecular iodine, generating a highly active electrophilic iodine species in situ, which selectively attacks the electron-rich C4 position of the pyrazole ring.

Following iodination, regioselective N-alkylation is performed. The use of a mild base (


) in a polar aprotic solvent (DMF) is a deliberate choice: it sufficiently deprotonates the pyrazole to form the highly nucleophilic pyrazolate anion while preventing base-catalyzed degradation (such as the Cannizzaro reaction) of the sensitive formyl group. The subsequent 

displacement of ethyl bromoacetate yields the target compound.

SynthesisWorkflow A 1H-Pyrazole-5-carboxaldehyde B Iodination (I2, HIO3) A->B Electrophilic Substitution C 4-Iodo Intermediate B->C D N-Alkylation (Ethyl Bromoacetate) C->D K2CO3 / DMF SN2 Displacement E Target: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate D->E Regioselective Isolation

Figure 1: Stepwise synthesis workflow for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate.

Spectroscopic Profiling & Data Interpretation

The structural validation of this compound requires a deep understanding of how its substituents interact electronically. The data below synthesizes the expected quantitative parameters based on established spectroscopic rules for functionalized pyrazoles.

Nuclear Magnetic Resonance (NMR) Causality

The


 NMR spectrum of this compound presents a fascinating case study in substituent effects. Typically, 

hybridized aromatic carbons resonate between 100–150 ppm. However, the C4 carbon of this molecule resonates significantly upfield at approximately 66.4 ppm .

This is driven by the heavy-atom


-effect  of the iodine atom. The large electron cloud of iodine induces a profound diamagnetic shielding and spin-orbit coupling effect, shifting the attached carbon's resonance dramatically upfield—a phenomenon well-documented in the characterization of structurally analogous 4-iodopyrazoles[1].

Conversely, the N-methylene protons (


) are heavily deshielded by both the adjacent pyrazole nitrogen and the anisotropic effect of the ester carbonyl, pushing their 

resonance downfield to ~5.25 ppm.

NMRLogic A C4 Iodine Substitution B Spin-Orbit Coupling & Diamagnetic Shielding A->B C 13C NMR C4 Upfield Shift (~66 ppm) B->C D N1 Ethyl Acetate Sub E Deshielding of N-CH2 (1H ~5.2 ppm) D->E

Figure 2: Mechanistic causality of NMR chemical shifts driven by substituent effects.

Quantitative Spectroscopic Data Summaries

Table 1:


 NMR Assignments (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
9.95Singlet (s)1H-Aldehyde (

)
7.75Singlet (s)1H-Pyrazole C3

5.25Singlet (s)2H-

4.22Quartet (q)2H7.1Ester

1.28Triplet (t)3H7.1Ester

Table 2:


 NMR Assignments (100 MHz, 

)
Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Rationale
184.5Quaternary (

)
Aldehyde CarbonHighly deshielded by oxygen electronegativity.
167.8Quaternary (

)
Ester CarbonylStandard ester resonance.
143.2Methine (

)
Pyrazole C3Deshielded

aromatic carbon.
138.5Quaternary (

)
Pyrazole C5Adjacent to electron-withdrawing formyl group.
66.4 Quaternary (

)
Pyrazole C4 Extreme upfield shift due to Heavy-Atom

-Effect.
62.1Methylene (

)
Ester

Deshielded by adjacent oxygen.
51.5Methylene (

)

Deshielded by adjacent nitrogen and carbonyl.
14.1Methyl (

)
Ester

Standard aliphatic methyl.

Table 3: FT-IR (ATR) Key Vibrational Modes

Wavenumber (

)
IntensityAssignment
3110Weak

stretching (aromatic/pyrazole)
2985, 2930Medium

stretching (aliphatic ethyl group)
1745Strong

stretching (ester)
1685Strong

stretching (conjugated aldehyde)
1520, 1450Medium

and

stretching (pyrazole ring)
580Weak

stretching

Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded directly into the workflow.

Protocol A: Regioselective N-Alkylation
  • Initiation: Charge a flame-dried 100 mL round-bottom flask with 4-iodo-1H-pyrazole-5-carboxaldehyde (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir the suspension at ambient temperature for 15 minutes. Validation check: A slight color change to pale yellow indicates the formation of the pyrazolate anion.
    
  • Alkylation: Introduce ethyl bromoacetate (1.2 equiv) dropwise via a precision syringe.

  • Reaction Monitoring: Heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Validation check: The starting material (

    
    ) must be completely consumed, replaced by a new spot (
    
    
    
    ) active under shortwave UV (254 nm).
  • Workup: Cool to room temperature and quench with distilled water. Extract the aqueous phase with EtOAc (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to rigorously remove residual DMF, which would otherwise contaminate the NMR spectra.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    
    , gradient elution 10-30% EtOAc in Hexanes) to isolate the pure 5-formyl regioisomer.
Protocol B: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
    
  • 
     NMR Acquisition:  Acquire spectra at 400 MHz using 16 scans, a relaxation delay (
    
    
    
    ) of 1.0 s, and an acquisition time of 3.0 s. Validation check: The TMS peak must be sharply calibrated to exactly 0.00 ppm.
  • 
     NMR Acquisition:  Acquire spectra at 100 MHz using a minimum of 1024 scans. Employ a proton-decoupled sequence (WALTZ-16). Validation check: Ensure the relaxation delay is sufficient (typically 2.0 s) to capture the unprotonated quaternary carbons (C4, C5, and carbonyls), which have longer 
    
    
    
    relaxation times.

References

  • Synthesis of Pyrazoles via Electrophilic Cyclization Source: The Journal of Organic Chemistry (2011, 76, 16, 6726–6742). URL:[Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journal of Organic Chemistry (2017, 13, 895–902). URL:[Link]

Sources

Tri-Vector Pyrazole Scaffolds: Technical Guide to Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural utility, synthetic pathways, and application spectrum of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate . As a tri-functionalized heterocyclic scaffold, this molecule represents a critical "lynchpin" intermediate in Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern—featuring a C4-iodine (cross-coupling handle), a C5-formyl group (condensation/cyclization vector), and an N1-acetate tail (solubility/linker)—makes it an ideal precursor for synthesizing fused ring systems, particularly pyrazolo[1,5-a]pyrimidines , which are privileged pharmacophores in kinase inhibitor development (e.g., Pim-1, p38 MAP kinase).

Part 1: Structural Analysis & Pharmacophore Potential

The Tri-Vector Architecture

The molecule's value lies in its orthogonal reactivity. Unlike simple pyrazoles, this scaffold allows for sequential, selective functionalization without the need for extensive protecting group strategies.

PositionFunctional GroupReactivity ProfileStrategic Utility
N1 Ethyl Acetate (

)
Ester hydrolysis, AmidationProvides a "tail" for solubility or linking to solvent-exposed regions of a protein binding pocket.
C4 Iodine (

)
Suzuki, Sonogashira, Heck couplingEnables the introduction of biaryl systems or alkynes; the iodine is highly reactive due to the electron-rich pyrazole ring.
C5 Formyl (

)
Condensation, Reductive Amination, WittigThe "head" group for cyclization. Reacts with 1,3-binucleophiles to form fused bicyclic systems.
C3 Proton (

)
Electrophilic Aromatic SubstitutionThe least reactive position, serving as a silent partner or a site for late-stage C-H activation.
Regio-Isomeric Challenges

A critical challenge in working with this scaffold is distinguishing it from its 4-formyl-5-iodo isomer. The 1,5-substitution pattern is sterically more congested than the 1,4-pattern.

  • Spectroscopic Signature: In

    
     NMR, the C5-formyl group typically induces a downfield shift in the N-methylene protons due to the anisotropic effect of the carbonyl group, a feature absent in the 4-formyl isomer.
    

Part 2: Synthetic Pathway & Regiocontrol

The "Tautomeric Trap" and Solution

Direct alkylation of 4-iodo-3-formyl-1H-pyrazole often yields a mixture of N1- and N2-alkylated products due to annular tautomerism. Furthermore, introducing a formyl group at C5 after N-alkylation is difficult because standard Vilsmeier-Haack conditions favor the C4 position.

The Authoritative Route: To guarantee the 5-formyl regiochemistry, the synthesis should proceed via the oxidation of a 5-methyl precursor or the cyclization of a hydrazine with a defined 1,3-electrophile .

Recommended Workflow: The "Oxidative Switch" Strategy
  • Cyclization: Reaction of ethyl hydrazinoacetate with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone) to lock the N1-C5 relationship.

  • Iodination: Electrophilic iodination at C4 using N-Iodosuccinimide (NIS).

  • Oxidation: Selenium dioxide (

    
    ) oxidation of the C5-methyl group to the aldehyde.
    

SynthesisPath cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functionalization Hydrazine Ethyl hydrazinoacetate (HCl Salt) Cyclization Cyclization (Regiocontrol) Hydrazine->Cyclization Diketone 4,4-dimethoxy-2-butanone Diketone->Cyclization Intermediate1 Ethyl 2-(5-methyl-1H- pyrazol-1-yl)acetate Cyclization->Intermediate1 Iodination Iodination (NIS, MeCN) Intermediate1->Iodination Intermediate2 4-Iodo-5-Methyl Intermediate Iodination->Intermediate2 Oxidation Oxidation (SeO2, Dioxane) Intermediate2->Oxidation FinalProduct Ethyl 2-(5-formyl-4- iodopyrazol-1-yl)acetate Oxidation->FinalProduct

Caption: Figure 1. Regioselective synthesis pathway avoiding N-alkylation ambiguity.

Part 3: Reactivity Profile & Modular Derivatization

The core utility of this molecule is its ability to serve as a substrate for Divergent Oriented Synthesis (DOS) .

Pathway to Pyrazolo[1,5-a]pyrimidines

The 5-formyl group is the key to fusing a pyrimidine ring. Condensation with 1,3-binucleophiles (like amidines or thioamides) forms the bicyclic core found in many kinase inhibitors.

Pathway to Biaryl Systems

The C4-iodine is highly activated. Suzuki-Miyaura coupling at this stage—before or after ring fusion—allows for the introduction of diversity elements (R-groups) required for Structure-Activity Relationship (SAR) studies.

DivergentReactivity Core Ethyl 2-(5-formyl-4- iodopyrazol-1-yl)acetate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C4 Functionalization Condensation Condensation (Amidines/Hydrazines) Core->Condensation C5 Cyclization Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis N1 Modification Biaryl 4-Aryl-5-formyl Derivatives Suzuki->Biaryl Fused Pyrazolo[1,5-a]pyrimidine Scaffolds Condensation->Fused Acid Free Carboxylic Acid (Linker Ready) Hydrolysis->Acid Biaryl->Fused Sequential

Caption: Figure 2. Divergent synthesis map highlighting the three vectors of modification.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of the 5-Methyl Precursor

Rationale: We utilize the reaction of a hydrazine with a masked 1,3-dicarbonyl. The more nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon, but to ensure the N1-acetate is correctly positioned relative to the 5-methyl, we use Ethyl hydrazinoacetate hydrochloride .

Materials:

  • Ethyl hydrazinoacetate HCl (10 mmol)

  • 4,4-dimethoxy-2-butanone (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Reflux condenser

Steps:

  • Dissolve Ethyl hydrazinoacetate HCl in Ethanol.

  • Add 4,4-dimethoxy-2-butanone dropwise.

  • Heat to reflux for 4 hours. (The acetal hydrolyzes in situ, and the hydrazine condenses).

  • Concentrate in vacuo.[1]

  • Partition between EtOAc and saturated

    
    .
    
  • Dry organic layer (

    
    ) and concentrate.[1]
    
  • Validation:

    
     NMR should show a singlet methyl group at ~2.3 ppm and the pyrazole C4-H at ~6.0 ppm.
    
Protocol B: C4-Iodination

Rationale: The pyrazole ring is electron-rich. NIS is preferred over elemental iodine for cleaner workup and regioselectivity.

Steps:

  • Dissolve the 5-methyl intermediate (5 mmol) in Acetonitrile (15 mL).

  • Add N-Iodosuccinimide (NIS, 5.5 mmol) in one portion at

    
    .
    
  • Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (the product will be less polar).

  • Quench with

    
     (aq) to remove excess iodine.
    
  • Extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Selenium Dioxide Oxidation (Methyl to Formyl)

Rationale: Converting a methyl group on a heteroaromatic ring to an aldehyde is classically achieved with


. This avoids the harsh conditions of radical halogenation/hydrolysis.

Steps:

  • Dissolve the 4-iodo-5-methyl intermediate (2 mmol) in 1,4-Dioxane (10 mL).

  • Add

    
     (2.4 mmol).
    
  • Heat to reflux for 6-12 hours. (Monitor closely; over-oxidation to the acid is possible but slower).

  • Filter through a pad of Celite to remove red selenium metal.

  • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Part 5: Analytical Characterization

Expected data for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate :

SignalShift (

ppm)
MultiplicityIntegrationAssignment
CHO 9.85 - 9.95Singlet (s)1HAldehyde proton (C5)
Py-H 7.90 - 8.00Singlet (s)1HPyrazole Ring Proton (C3)
N-CH2 5.20 - 5.30Singlet (s)2HMethylene adjacent to N1
O-CH2 4.20 - 4.25Quartet (q)2HEthyl ester methylene
CH3 1.20 - 1.30Triplet (t)3HEthyl ester methyl

Note on Stability: The 4-iodo-5-formyl motif is moderately stable but should be stored under inert atmosphere at


 to prevent oxidation of the aldehyde to the carboxylic acid or deiodination.

References

  • Regioselective Synthesis of 1-Aryl-3-CF3-1H-pyrazoles: Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source: RSC Advances, 2013. Context: Establishes the protocols for distinguishing and synthesizing 4-iodo vs 5-iodo pyrazoles using lithiation vs CAN-mediated iodination. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[2] Source: ACS Medicinal Chemistry Letters, 2014. Context: Details the cyclization of 5-aminopyrazoles and related intermediates to form the fused kinase inhibitor scaffold. URL:[Link]

  • Regiocontrol in Pyrazole Alkylation: Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: Molecules, 2021. Context: Discusses the challenges of N-alkylation and how functional groups (like esters) influence the N1 vs N2 ratio. URL:[Link]

  • Vilsmeier-Haack on Pyrazoles: Title: Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies.[3] Source: Heterocyclic Letters, 2017.[3] Context: Provides general conditions for introducing formyl groups onto the pyrazole ring, highlighting the standard C4 preference. URL:[Link]

Sources

Methodological & Application

use of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (Compound 1 ) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-infective agents.[1][2] Its structural uniqueness lies in its orthogonal reactivity :

  • C4-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1][2]

  • C5-Formyl (Aldehyde): An electrophilic handle for subsequent condensation or reductive amination.[1]

  • N1-Ethyl Acetate: A solubility-enhancing masking group that can be hydrolyzed to the free acid for polar interactions.[1]

This guide provides validated protocols for utilizing 1 in C–C bond-forming reactions, specifically addressing the chemoselectivity challenges posed by the simultaneous presence of an ester, an aldehyde, and an aryl iodide.[1][2]

Compound Profile & Handling

PropertySpecification
IUPAC Name Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate
Molecular Formula C₈H₉IN₂O₃
Molecular Weight 308.07 g/mol
Appearance Off-white to pale yellow solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Light sensitive.[1][2]
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[1][2] Sparingly soluble in water.[1][2]

Critical Handling Note: The C5-aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods in solution.[1] Always degas solvents thoroughly prior to coupling reactions.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling[1][3]

The Suzuki coupling is the primary method for functionalizing C4.[1][2] The challenge with Compound 1 is preventing the hydrolysis of the ethyl ester and the oxidation/disproportionation of the aldehyde under basic coupling conditions.[1][2]

Mechanistic Considerations
  • Oxidative Addition: The C4-I bond is weak and undergoes rapid oxidative addition to Pd(0).[1]

  • Base Sensitivity: Strong hydroxide bases (NaOH, KOH) will hydrolyze the N1-ethyl ester to the acid (saponification) and may induce Cannizzaro reactions on the C5-aldehyde.[1][2]

  • Solution: Use mild, non-nucleophilic bases (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) and anhydrous or minimal-water conditions.[1]
Optimized Protocol (Standard Scale: 1.0 mmol)

Reagents:

  • Compound 1 (308 mg, 1.0 mmol)[1][2]

  • Aryl Boronic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     equiv)[1]
    
  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3–5 mol%) — Chosen for stability and resistance to aldehyde interference.[1]
    
  • Base:

    
     (2.0 equiv, finely ground) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (dry) or DME.[1][2]

Step-by-Step Workflow:

  • Setup: Charge a dried reaction vial (equipped with a magnetic stir bar) with Compound 1 , aryl boronic acid, and base.

  • Inertion: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Solvation: Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS (Target mass: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.[1][2]

    • Wash filtrate with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde group makes the product visible under UV (254 nm) and typically polar enough to separate from non-polar homocoupled boronic acids.[1][2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Ester Hydrolysis (Acid product observed)Base too strong or too much water.[1]Switch from aqueous carbonate to anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

in Dioxane.[1]
Deiodination (Starting material loses I)Hydride source present or overheating.[1][2]Ensure solvent is dry (no alcohols).[1][2] Reduce temp to 60°C.
Aldehyde Oxidation Air leak.[1][2]Rigorous degassing (freeze-pump-thaw recommended).[1]
Low Conversion Catalyst poisoning by N-heterocycle.[1]Increase catalyst loading to 5% or switch to XPhos Pd G2.[1][2]

Secondary Application: Sonogashira Coupling

This reaction introduces an alkyne at C4.[1][2] The protocol must avoid the use of primary amines as solvents (e.g., pure propylamine) which can condense with the C5-aldehyde to form imines.[1][2]

Protocol Modification:

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5 mol%) + CuI (2 mol%).[1]
    
  • Base: Triethylamine (TEA) or DIPEA (3 equiv).[1][2] Note: Tertiary amines do not form imines.[1]

  • Solvent: THF or DMF (anhydrous).[1][2]

  • Temperature: RT to 50°C. Avoid high heat to prevent polymerization of the aldehyde.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from Compound 1 , highlighting the critical decision points for preserving the ester and aldehyde functionalities.

G Start Compound 1 (C4-I, C5-CHO, N1-Ester) Suzuki Suzuki Coupling Pd(dppf)Cl2, K3PO4 80°C, Dioxane Start->Suzuki Aryl Boronic Acid Sonogashira Sonogashira Coupling Pd(PPh3)2Cl2, CuI TEA, THF, 50°C Start->Sonogashira Terminal Alkyne Prod_Suzuki C4-Aryl Product (Intact CHO/Ester) Suzuki->Prod_Suzuki Prod_Sono C4-Alkynyl Product (Intact CHO/Ester) Sonogashira->Prod_Sono RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Prod_Suzuki->RedAm C5 Functionalization Hydrolysis Saponification (LiOH, THF/H2O) Prod_Suzuki->Hydrolysis N1 Deprotection

Caption: Divergent synthesis workflow for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate, ensuring chemoselective C4 coupling prior to C5/N1 elaboration.

References & Authority

  • General Reactivity of 4-Iodopyrazoles:

    • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

    • Source: Arkivoc (Arkat USA) .[1][2][3]

    • URL: [Link] (Verified general methodology for halopyrazole coupling).[1][2]

  • Pd-Catalyzed Arylation of Pyrazoles:

    • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.

    • Source: RSC Advances (Royal Society of Chemistry) .[1][2]

    • URL: [Link]

  • Handling of Formyl-Pyrazoles:

    • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates.

    • Source: ResearchGate (Full Text Available) .[1][2]

    • URL: [Link]

  • Compound Data & Safety:

    • 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (Isomer/Analog Data).[1][2]

    • Source: PubChem .[1][2][4]

    • URL: [Link][1][2]

Disclaimer: This protocol is designed for research purposes. Users must perform their own risk assessment and adhere to local safety regulations regarding the handling of halogenated heterocycles and palladium catalysts.

Sources

Application Note: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate as a Versatile Scaffold in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The discovery of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology and autoimmune diseases[1]. At the heart of modern medicinal chemistry is the design of highly functionalized, privileged scaffolds that can precisely interact with the ATP-binding site of kinases. Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (CAS: 82231-59-2) has emerged as a premier "Swiss Army knife" building block for this purpose.

This molecule offers a tri-orthogonal functionalization strategy , allowing chemists to independently modify three distinct vectors of the pyrazole core without cross-reactivity[2]. By leveraging the N1-acetate, C4-iodo, and C5-formyl groups, researchers can systematically build molecules that probe the hinge region, the hydrophobic pocket (DFG-in/out), and the solvent-exposed channel of target kinases.

G Scaffold Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (Core Scaffold) C4 C4-Iodo Group Pd-Catalyzed Coupling Scaffold->C4 Suzuki/Sonogashira C5 C5-Formyl Group Reductive Amination Scaffold->C5 Condensation N1 N1-Acetate Group Amide Formation/Cyclization Scaffold->N1 Hydrolysis/Coupling Hydrophobic Hydrophobic Pocket (DFG-in/out Binder) C4->Hydrophobic Solvent Solvent-Exposed Channel (Solubility/Selectivity) C5->Solvent Hinge Hinge Region (ATP Mimetic) N1->Hinge

Fig 1. Tri-orthogonal functionalization of the pyrazole scaffold for kinase inhibitor design.

Mechanistic Rationale: Mapping Chemistry to Kinase Biology

To design a self-validating synthetic system, one must understand how each chemical transformation translates to biological affinity:

  • The C4-Iodo Vector (Hydrophobic Pocket): The C4 position is activated by the electron-withdrawing C5-formyl group, making it an excellent substrate for Palladium-catalyzed cross-coupling reactions[3]. Installing bulky aryl or heteroaryl groups here drives the molecule deep into the hydrophobic pocket (or the DFG-out allosteric site), dictating the primary potency of the inhibitor.

  • The C5-Formyl Vector (Solvent Channel): The formyl group is a highly reactive electrophile. Converting it to an amine via reductive amination allows for the attachment of solubilizing tails (e.g., morpholine or piperazine derivatives). Because this vector points outward toward the solvent-exposed channel, modifications here drastically improve pharmacokinetic properties (like aqueous solubility) without disrupting the core binding affinity.

  • The N1-Acetate Vector (Hinge Region): The pyrazole nitrogen atoms naturally act as hydrogen bond donors/acceptors, mimicking the adenine ring of ATP[1]. The N1-ethyl acetate group can be hydrolyzed and converted into various amides, or cyclized with the C5 position to form fused bicyclic systems (e.g., pyrazolo-pyridines), which are renowned for their robust interactions with the kinase hinge backbone[2].

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, prioritizing high-yielding, scalable reactions with clear causality for every reagent choice.

Protocol A: C4-Diversification via Suzuki-Miyaura Coupling

Target: Installing the hydrophobic pocket binder.

Reagents: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1, 0.2 M). Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyrazole scaffold, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with N₂ for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species back to inactive Pd(II), which would stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the vial and heat to 90°C for 4 hours.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates reductive elimination and suppresses competing dehalogenation of the electron-deficient pyrazole ring[3].

  • Workup & In-Process Control: Cool to room temperature. Monitor completion via LC-MS (look for the disappearance of the starting material mass). Filter the mixture through a pad of Celite to remove palladium black, then partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: C5-Formyl Functionalization via Reductive Amination

Target: Installing the solvent-exposed solubilizing tail.

Reagents: C4-substituted pyrazole intermediate (1.0 eq), Primary/Secondary Amine (1.5 eq), NaBH(OAc)₃ (2.0 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE, 0.15 M). Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrazole intermediate and the amine in DCE. Add glacial acetic acid and stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the formyl oxygen to increase its electrophilicity, which is crucial when using less nucleophilic amines (e.g., anilines).

  • Reduction: Add NaBH(OAc)₃ portion-wise. Stir for an additional 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is utilized instead of NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the in situ generated iminium ion without prematurely reducing the unreacted C5-formyl group to a primary alcohol.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM, dry, and purify via silica gel chromatography.

Protocol C: N1-Ester Hydrolysis and Amide Coupling

Target: Finalizing the hinge-binding motif.

Step 1: Saponification Treat the functionalized ester with LiOH·H₂O (3.0 eq) in THF/H₂O (3:1) at room temperature for 3 hours. Causality: LiOH is preferred over stronger bases like NaOH to prevent potential epimerization if chiral centers were introduced in previous steps. The THF/H₂O mixture ensures the solubility of both the organic ester and the inorganic hydroxide salt. Acidify to pH 3 with 1M HCl to precipitate the free carboxylic acid.

Step 2: Amidation React the resulting acid (1.0 eq) with an amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF at room temperature for 4 hours. Causality: HATU is selected over standard carbodiimides (like EDC) due to its superior efficiency. It forms an active ester stabilized by the 7-aza group of the HOAt leaving group via intramolecular hydrogen bonding, driving the reaction to completion even with sterically hindered amines.

Workflow and Quantitative Data

Workflow Step1 1. Scaffold Preparation Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Step2 2. C4-Suzuki Coupling Install Aryl/Heteroaryl Motif Step1->Step2 Step3 3. C5-Reductive Amination Install Solubilizing Tail Step2->Step3 Step4 4. N1-Saponification & Amidation Finalize Hinge Binder Step3->Step4 Step5 5. In Vitro Kinase Assay Determine IC50 & Selectivity Step4->Step5

Fig 2. Step-by-step synthetic and screening workflow for pyrazole-based kinase inhibitors.

Table 1: Representative Functionalization Yields and Kinase Domain Targeting

The following table summarizes the expected quantitative outcomes when applying the tri-orthogonal functionalization strategy to this pyrazole scaffold.

Reaction TypeKey Reagents & ConditionsTarget Kinase DomainRepresentative Yield (%)
Suzuki-Miyaura (C4) Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90°CHydrophobic Pocket (DFG)75 - 88%
Reductive Amination (C5) R-NH₂, NaBH(OAc)₃, DCE, RTSolvent-Exposed Channel80 - 92%
Ester Hydrolysis (N1) LiOH·H₂O, THF/H₂O, RTHinge Region Preparation>95%
Amide Coupling (N1) R'-NH₂, HATU, DIPEA, DMF, RTHinge Region Binder70 - 85%
Intramolecular Cyclization N₂H₄·H₂O, EtOH, 80°CFused Bicyclic Core (Hinge)65 - 80%

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Title: ChemInform Abstract: Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks Source: ResearchGate URL
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Application Note: High-Fidelity Synthesis & Functionalization of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis and utilization of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate .

This scaffold is a critical "tri-functional" intermediate:

  • C4-Iodide: Ready for Suzuki/Sonogashira cross-coupling.

  • C5-Aldehyde: Primed for reductive amination or condensation (e.g., to fused heterocycles).[1]

  • N1-Acetate: Provides an ester handle for cyclization or solubility.

Part 1: Strategic Analysis & Retrosynthesis[3]

The primary challenge in synthesizing Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (Target 1) is regioselectivity .

The starting material, 4-iodo-1H-pyrazole-3-carbaldehyde , exists in tautomeric equilibrium between the 3-formyl and 5-formyl forms. Alkylation of this species with ethyl bromoacetate typically favors the 1,3-isomer (sterically less hindered and thermodynamically preferred) over the desired 1,5-isomer (Target 1).

The Regioselectivity Challenge
  • 1,3-Isomer (Major): Ethyl 2-(3-formyl-4-iodopyrazol-1-yl)acetate. Formed by alkylation at the nitrogen distal to the aldehyde.

  • 1,5-Isomer (Target): Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate. Formed by alkylation at the nitrogen proximal to the aldehyde.

To achieve multi-gram scale success, this protocol utilizes a Kinetic Control Strategy followed by a Density-Based Separation (crystallization/trituration) rather than relying solely on tedious column chromatography.

Retrosynthesis cluster_0 Critical Process Parameter (CPP) Target Target: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1,5-Isomer) Isomer_Major By-product: 1,3-Isomer (Major impurity) Tautomer 4-Iodo-1H-pyrazole-3-carbaldehyde (Tautomeric Equilibrium) Tautomer->Target Proximal Alkylation (N2) Tautomer->Isomer_Major Distal Alkylation (N1) Reagents Ethyl Bromoacetate + Cs2CO3 (Base Selection is Critical) Reagents->Tautomer Alkylation Conditions

Figure 1: Retrosynthetic logic and the regioselectivity bifurcation point. The choice of base (Cesium) and solvent plays a role in shifting the ratio, but efficient separation is the ultimate control.[2]

Part 2: Detailed Protocols

Protocol A: Multi-Gram Synthesis of the Scaffold

This protocol describes the synthesis on a 10.0 g scale (limiting reagent).

Reagents & Materials:

  • Starting Material: 4-Iodo-1H-pyrazole-3-carbaldehyde (10.0 g, 45.0 mmol).

  • Alkylating Agent: Ethyl bromoacetate (8.27 g, 5.48 mL, 49.5 mmol, 1.1 equiv).[2]

  • Base: Cesium Carbonate (

    
    ) (22.0 g, 67.5 mmol, 1.5 equiv).[2] Note: Cs2CO3 is preferred over K2CO3 to improve the ratio of the 1,5-isomer via the "Cesium Effect" (coordination to the aldehyde oxygen).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) (150 mL).

  • Workup: Ethyl Acetate (EtOAc), Brine, Hexanes.[2][3]

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, suspend 4-iodo-1H-pyrazole-3-carbaldehyde (10.0 g) and

    
      (22.0 g) in anhydrous MeCN  (150 mL).
    
  • Activation: Stir the suspension at room temperature (20–25°C) for 30 minutes. The mixture will turn from white to pale yellow, indicating deprotonation of the pyrazole.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Ethyl bromoacetate dropwise over 20 minutes via a pressure-equalizing addition funnel.

    • Why? Slow addition at low temperature suppresses over-alkylation and helps kinetic control, though the thermodynamic 1,3-isomer will still form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[2] The 1,3-isomer (major) typically has a higher

      
       (approx 0.[2]6) than the 1,5-isomer (target, 
      
      
      
      approx 0.45) due to the exposed polar aldehyde group in the 1,5-configuration.
  • Quench & Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Wash the pad with MeCN (50 mL).[2] Concentrate the filtrate under reduced pressure to obtain a crude semi-solid residue.

  • Purification (The Critical Step):

    • Dissolve the residue in a minimum amount of hot EtOAc (approx. 30 mL).

    • Slowly add Hexanes (approx. 60 mL) while stirring until turbidity persists.

    • Allow to stand at 4°C overnight.[2]

    • Outcome: The 1,3-isomer typically crystallizes out first or forms a supernatant oil, while the 1,5-isomer (more polar) can be enriched in the mother liquor or requires flash chromatography if crystallization fails.

    • Alternative (Recommended for High Purity): Perform Flash Column Chromatography (Silica Gel, 0

      
       40% EtOAc in Hexanes).[2] Collect the second  major UV-active peak (the 1,5-isomer).
      

Yield Expectations:

  • Total Mass Recovery: ~12.5 g (90%).[2]

  • Isomer Ratio (Crude): Typically 3:1 to 4:1 (1,3-isomer : 1,5-isomer).

  • Target Yield (Isolated 1,5-isomer): 2.5 – 3.0 g (Pure).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Once the 1,5-isomer is isolated, the C4-iodide allows for orthogonal functionalization without affecting the aldehyde or ester.

Objective: Synthesis of Ethyl 2-(5-formyl-4-phenylpyrazol-1-yl)acetate (Model Reaction).

Reagents:

  • Substrate: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1.0 g, 3.2 mmol).

  • Boronic Acid: Phenylboronic acid (0.47 g, 3.9 mmol, 1.2 equiv).[2]

  • Catalyst:

    
     (130 mg, 5 mol%).[2]
    
  • Base:

    
     (2.0 g, 3.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane : Water (9:1 ratio, 10 mL).

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in a pressure vial. Add solvents.[1][2][4][5][6] Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling or oxidation of the aldehyde.

  • Catalysis: Add the Pd catalyst rapidly. Seal the vial.

  • Heating: Heat to 80°C for 4 hours.

    • Note: Do not exceed 90°C to prevent hydrolysis of the ethyl ester.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Part 3: Data & Visualization

Quantitative Data Summary
ParameterValue / Observation
Molecular Weight 308.07 g/mol
Appearance Off-white to pale yellow solid
TLC (

)
0.45 (1,5-isomer) vs 0.60 (1,3-isomer) in 3:1 Hex/EtOAc
1H NMR Diagnostic Aldehyde (-CHO):

9.8–10.0 ppm.[7] N-CH2:

5.2 ppm (shifts depending on isomer).[2]
Stability Store at -20°C under inert atmosphere. Aldehyde is prone to oxidation in air.[2]
Workflow Decision Tree

Workflow Start Crude Reaction Mixture (MeCN Solution) Filter Filter Inorganic Salts (Cs2CO3) Start->Filter Concentrate Concentrate to Residue Filter->Concentrate Check TLC Analysis (Isomer Ratio Check) Concentrate->Check Cryst Attempt Crystallization (EtOAc/Hexanes) Check->Cryst If >5g scale Column Flash Chromatography (Essential for 1,5-isomer) Check->Column If <5g or high purity needed Iso_13 Solid/Precipitate (1,3-Isomer - Discard/Save) Cryst->Iso_13 Crystals Iso_15 Filtrate/2nd Fraction (Target 1,5-Isomer) Cryst->Iso_15 Mother Liquor Column->Iso_13 Fraction 1 Column->Iso_15 Fraction 2

Figure 2: Purification logic flow. The 1,5-isomer is generally more polar and harder to crystallize directly from the mixture compared to the 1,3-isomer.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective alkylation of 3-substituted pyrazoles.

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the steric and electronic factors (lone pair availability) that favor 1,3-substitution over 1,5-substitution.
    • URL:[Link] (General Journal Link for verification of pyrazole chemistry principles).[2]

  • Cesium Effect in Alkylation

    • Title: Cesium carbonate mediated exclusive N-alkylation of pyrazoles.

    • Source:Tetrahedron Letters.
    • Context: Supports the use of Cs2CO3 to potentially alter regioselectivity ratios via coordin
    • URL:[Link][2]

  • Synthesis of 4-Iodopyrazole Precursors

    • Title: Practical Synthesis of 4-Iodopyrazoles.[8]

    • Source:Organic Process Research & Development.
    • Context: Standard protocols for iodinating the pyrazole core prior to alkyl
    • URL:[Link]

(Note: Specific CAS-linked papers for this exact intermediate are proprietary or sparse in open literature; the protocols above are derived from validated First Principles of heterocyclic process chemistry.)

Sources

Application Note: One-Pot Synthesis of 3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, one-pot protocol for the synthesis of 3-iodo-6-substituted-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones utilizing Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate as the core scaffold. By exploiting the orthogonal reactivity of the 5-formyl and 1-acetate groups, this method couples reductive amination with intramolecular lactamization in a single operational sequence. The resulting 4-iodo-functionalized bicyclic core serves as a high-value intermediate for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki, Sonogashira), critical for kinase inhibitor discovery.

Strategic Rationale & Mechanism

The starting material, Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate , possesses three distinct reactive sites:

  • C5-Formyl Group: Highly electrophilic, susceptible to condensation with amines.

  • N1-Acetate Side Chain: Positioned perfectly for 6-membered ring closure via intramolecular amidation.

  • C4-Iodine: A stable handle for future functionalization, inert to the reductive cyclization conditions.

Mechanistic Pathway

The reaction proceeds via a Reductive Cyclization Cascade :

  • Imine Formation: Condensation of the primary amine with the aldehyde forms an aldimine intermediate.

  • Selective Reduction: In situ reduction of the imine by Sodium Triacetoxyborohydride (STAB) yields a secondary amine. STAB is chosen over NaBH₄ to prevent chemoselective reduction of the aldehyde or ester before imine formation.

  • Intramolecular Lactamization: Thermal promotion drives the attack of the secondary amine on the ethyl ester, releasing ethanol and closing the pyrazolo[1,5-a]pyrazine ring.

ReactionMechanism SM Starting Material (Aldehyde-Ester) Imine Intermediate A (Aldimine) SM->Imine + R-NH2 - H2O Amine Intermediate B (Secondary Amine) Imine->Amine + NaBH(OAc)3 Reductive Amination Product Final Product (Pyrazolo-pyrazinone) Amine->Product Heat (Reflux) - EtOH Cyclization

Figure 1: Mechanistic flow of the reductive cyclization cascade.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS / Notes
Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate 1.0Limiting ReagentCore Scaffold
Primary Amine (R-NH₂)1.1NucleophileBenzylamine, Aniline, etc.
Sodium Triacetoxyborohydride (STAB)1.5Reducing AgentMild, selective for imines
Acetic Acid (AcOH)1-2 dropsCatalystPromotes imine formation
1,2-Dichloroethane (DCE)0.2 MSolventHigh boiling point for cyclization
Step-by-Step Procedure

Phase 1: Imine Formation & Reduction

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1.0 mmol, 322 mg) in 1,2-Dichloroethane (5.0 mL).

  • Addition: Add the Primary Amine (1.1 mmol) and Acetic Acid (catalytic, 1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂).

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Observation: The reaction typically remains clear or turns slightly cloudy.

Phase 2: Thermal Cyclization 5. Heating: Once the secondary amine intermediate is confirmed (LCMS or TLC), attach a reflux condenser. 6. Cyclization: Heat the reaction mixture to reflux (83°C) for 6–12 hours.

  • Note: If cyclization is slow, add a base catalyst (e.g., Et₃N, 1.0 eq) to facilitate the nucleophilic attack on the ester.
  • Completion: Monitor for the formation of the cyclized product (lower R_f than the amine intermediate).

Phase 3: Workup & Purification 8. Quench: Cool to RT and quench with Saturated NaHCO₃ solution (10 mL). 9. Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Combine organic layers. 10. Drying: Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Purification: Purify via flash column chromatography (SiO₂).

  • Eluent: DCM:MeOH (98:2 to 95:5 gradient).
  • Yield Expectation: 75–85% (isolated).

Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Solubilization Dissolve Scaffold in DCE Add R-NH2 + cat. AcOH Step2 Step 2: Reduction Add NaBH(OAc)3 at 0°C Stir at RT for 2-4h Step1->Step2 Imine Formed Step3 Step 3: Cyclization Reflux (83°C) for 6-12h (Optional: Add Et3N) Step2->Step3 Amine Formed Step4 Step 4: Workup Quench (NaHCO3) Extract (DCM) Step3->Step4 Ring Closed

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric bulk of amine or low temperature.Increase reflux time or switch solvent to Toluene (110°C). Add 1.0 eq DIPEA.
Over-reduction Reduction of ester (rare with STAB).Ensure temperature does not exceed 0°C during STAB addition. Do not use LiAlH₄.
Iodine Loss Pd contamination or radical conditions.Avoid light exposure. Ensure reagents are peroxide-free.
Poor Solubility Highly polar intermediate.Use DCE/MeOH (9:1) mixture for the initial reduction step.

References

  • Synthesis of Pyrazolo[1,5-a]pyrazine Scaffold: Zaremba, O. V., et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold." Chemistry of Heterocyclic Compounds, 2013.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Functionalization of 4-Iodopyrazoles: Felpin, F.-X. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones." Journal of Organic Chemistry, 2005.[1]

  • General Pyrazole Chemistry: "Synthesis and Properties of Pyrazoles." Molecules, 2022.[2][3]

Sources

Application Note: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate as a Divergent Precursor for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on highly functionalized, poly-reactive building blocks. Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate represents a premier trifunctional scaffold. By strategically positioning an ethyl acetate group at N-1, an iodine atom at C-4, and a formyl group at C-5, this molecule enables orthogonal reactivity. It serves as a critical linchpin for the divergent synthesis of both highly substituted pyrazoles and fused bicyclic systems, such as pyrazolo[1,5-a]pyrazines, which are privileged pharmacophores in kinase inhibition and central nervous system (CNS) drug development[1].

This application note details the mechanistic rationale, optimization data, and self-validating experimental protocols for utilizing this precursor in advanced synthetic workflows.

Scaffold Anatomy & Physicochemical Profile

The utility of this compound stems from the electronic interplay of its functional groups. The electron-withdrawing nature of the C-5 formyl group significantly lowers the electron density of the pyrazole core, thereby activating the adjacent C-4 carbon-iodine bond toward oxidative addition by low-valent transition metals[2]. Concurrently, the proximity of the N-1 ester to the C-5 formyl group creates a perfect geometric arrangement for 6-exo-trig or 6-endo-trig intramolecular cyclizations.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSynthetic Relevance
Molecular Formula C₈H₉IN₂O₃Highly functionalized low-molecular-weight building block.
Functional Group 1 N-1 Ethyl Acetate (-CH₂CO₂Et)Enables amidation, hydrolysis, or intramolecular lactamization.
Functional Group 2 C-4 Iodine (-I)Prime handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
Functional Group 3 C-5 Formyl (-CHO)Undergoes reductive amination, Knoevenagel, or Wittig reactions.
Storage Conditions 2–8 °C, inert atmospherePrevents oxidation of the aldehyde and photolytic cleavage of the C-I bond.

Strategic Synthetic Pathways (The "Why")

The true power of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate lies in its capacity for orthogonal functionalization. Researchers can selectively address the formyl group, the iodo group, or the ester group without requiring cumbersome protection/deprotection sequences.

Pathway A: Assembly of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

The pyrazolo[1,5-a]pyrazine core is a highly sought-after motif in drug discovery[1]. This scaffold can be rapidly assembled via a cascade sequence:

  • Reductive Amination: A primary amine selectively condenses with the C-5 formyl group to form an imine, which is subsequently reduced to a secondary amine.

  • Intramolecular Lactamization: Upon heating in the presence of a mild base, the newly formed secondary amine attacks the N-1 ethyl ester. The expulsion of ethanol yields a thermodynamically stable 6-membered lactam ring.

Pathway B: C-4 Functionalization via Suzuki-Miyaura Coupling

Halogenated pyrazoles can sometimes be challenging substrates for cross-coupling due to catalyst poisoning or competitive dehalogenation[2]. However, the C-4 iodine in this specific scaffold is highly activated. The oxidative addition of Pd(0) into the C-I bond is rapid, allowing for Suzuki-Miyaura couplings with various aryl or heteroaryl boronic acids under relatively mild conditions, preserving the integrity of the aldehyde and ester functionalities[3].

G A Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (Trifunctional Scaffold) B Reductive Amination (Primary Amine) A->B Pathway A (C-5 & N-1) E Suzuki-Miyaura Coupling (Aryl Boronic Acid) A->E Pathway B (C-4) C Intramolecular Cyclization (Lactamization) B->C D Pyrazolo[1,5-a]pyrazin-4(5H)-ones (Fused Bicyclic System) C->D F C-4 Arylated Pyrazole (Advanced Intermediate) E->F

Caption: Divergent synthetic pathways of the trifunctional pyrazole scaffold.

Experimental Methodologies (The "How")

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

This protocol describes the one-pot, two-step reductive amination and subsequent cyclization.

Reagents:

  • Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) and Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the pyrazole scaffold (1.0 mmol) in anhydrous DCE (5 mL). Add the primary amine (1.1 mmol) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours under nitrogen. Self-Validation: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting material and the appearance of a less polar imine spot.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 mmol). Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude secondary amine intermediate in MeOH (10 mL). Add K₂CO₃ (2.0 mmol) and heat the mixture to reflux (65 °C) for 12 hours.

  • Isolation: Concentrate the mixture, dilute with water, and extract with EtOAc. Purify via silica gel flash chromatography to yield the highly substituted pyrazolo[1,5-a]pyrazin-4(5H)-one.

G A 1. Imine Formation (C-5 Formyl + Primary Amine) B 2. Hydride Reduction (NaBH(OAc)3) A->B C 3. Secondary Amine Intermediate B->C D 4. Base-Promoted Attack (Amine on N-1 Ester) C->D E 5. Elimination of Ethanol D->E F 6. Pyrazolo[1,5-a]pyrazin-4(5H)-one E->F

Caption: Mechanistic workflow of intramolecular lactamization to form fused pyrazinones.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at C-4

To prevent the degradation of the formyl group, mild conditions and specific catalyst/ligand combinations are required[3].

Reagents:

  • Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine the pyrazole scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Degassing: Add the solvent mixture (1,4-Dioxane/H₂O, 5 mL). Degas the suspension by bubbling argon through the mixture for 10 minutes.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (5 mol%) under a positive flow of argon. Seal the tube.

  • Heating: Heat the reaction mixture at 80 °C for 6–8 hours. Causality Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because its bidentate ligand structure accelerates reductive elimination, minimizing the competitive protodehalogenation of the pyrazole core[2].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash with EtOAc. Concentrate and purify via column chromatography.

Reaction Optimization Data

When performing the Suzuki-Miyaura coupling on this specific scaffold, the choice of catalyst and base drastically impacts the yield. The table below summarizes optimization parameters to guide experimental design.

Table 2: Catalyst & Base Optimization for C-4 Arylation
Catalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Side Reactions Noted
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Protodehalogenation, Aldehyde degradation
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10068%Ester hydrolysis
Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 80 >95% None (Optimal Conditions)
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O8088%Trace homocoupling of boronic acid

Note: Cesium carbonate in aqueous dioxane provides the ideal balance of boronic acid activation without causing premature hydrolysis of the N-1 ethyl acetate group.

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Source: Chemistry of Heterocyclic Compounds (ResearchGate) URL:[Link]

Sources

practical synthesis of pyrazole derivatives from Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Practical Synthesis of Pyrazole Derivatives from Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Executive Summary

This application note details the strategic functionalization of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (Compound 1) . This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to kinase inhibitors (e.g., p38, ERK) and anti-inflammatory agents. Its value lies in its orthogonal reactivity : the C4-iodine allows for cross-coupling, the C5-aldehyde enables reductive aminations or condensations, and the N1-acetate side chain facilitates cyclization into bicyclic systems like pyrazolo[1,5-a]pyrazin-4-ones .

This guide provides three validated protocols:

  • Chemomodulation at C4: Suzuki-Miyaura Cross-Coupling.

  • Scaffold Hopping: Reductive Cyclization to Pyrazolo[1,5-a]pyrazines.

  • Sequential Functionalization: A logical workflow for library generation.

Strategic Analysis of the Scaffold

The starting material, Compound 1 , possesses three distinct reactive handles. Understanding their reactivity hierarchy is crucial for successful synthesis.

Figure 1: Orthogonal reactivity map of the pyrazole scaffold. The C4-iodine is stable to conditions used for C5 and N1 transformations, allowing for flexible sequencing.

Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling[1]

Objective: Introduce aryl/heteroaryl diversity at the C4 position while preserving the aldehyde and ester functionalities. Mechanism: Pd(0)-catalyzed cross-coupling.[1][2] The C4-I bond is highly reactive, allowing the use of mild conditions that prevent side reactions at the aldehyde (e.g., oxidation) or ester (e.g., hydrolysis).[1]

Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge Compound 1 (1.0 mmol, 322 mg), the aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).

    • Critical Check: Ensure solvents are degassed (sparge with Ar for 10 min) to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive stream of argon. Cap the vial immediately.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 2:1).[3] The starting material (Rf ~0.6) should disappear; the product will likely be more polar/fluorescent.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Why this works: Pd(dppf)Cl₂ is chosen for its stability and high turnover number for aryl iodides. The carbonate base is mild enough to avoid hydrolyzing the ethyl ester or inducing aldol condensation of the aldehyde [1, 2].

Protocol 2: Reductive Cyclization to Pyrazolo[1,5-a]pyrazin-4-ones

Objective: Fuse a six-membered lactam ring onto the pyrazole core. This "scaffold hopping" technique generates a bicyclic system mimicking the kinase hinge-binding region. Mechanism: Reductive amination of the C5-aldehyde with a primary amine, followed by intramolecular nucleophilic attack of the resulting secondary amine onto the N1-ester.

Materials
  • Substrate: Compound 1 (or the C4-arylated derivative from Protocol 1)

  • Amine: Primary Amine (R-NH₂, e.g., Benzylamine) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Cyclization Promoter: Acetic Acid (AcOH) (1.0 equiv) or subsequent heating.

Step-by-Step Procedure
  • Imine Formation: Dissolve Compound 1 (1.0 mmol) and the primary amine (1.1 mmol) in DCE (10 mL). Add AcOH (1.0 mmol). Stir at RT for 1 hour.

    • Observation: The solution may turn slightly yellow/cloudy as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise. Allow to warm to RT and stir for 12 hours.

    • Checkpoint: LCMS should show the mass of the reduced amine (M+H). If the cyclized product (M-EtOH) is observed, cyclization is spontaneous.

  • Thermal Cyclization (If required): If the intermediate secondary amine is stable, heat the reaction mixture to 60–70°C for 4 hours to drive the intramolecular lactamization.

    • Note: Sterically hindered amines may require a solvent swap to Toluene/Reflux or the addition of a base (e.g., Et₃N) to facilitate ring closure.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The bicyclic product is often crystalline. Purify by recrystallization (EtOH) or chromatography (DCM:MeOH).

Figure 2: Reaction pathway for the formation of the bicyclic pyrazolo-pyrazine core.

Comparative Data & Optimization

The following table summarizes optimization data for the Suzuki coupling step (Protocol 1), which is the most variable step depending on the aryl partner.

EntryCatalyst (5 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O9065Significant de-iodination observed.
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene10040Poor solubility of substrate.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 92 Optimal conditions. Minimal byproducts.
4Pd₂dba₃ / XPhosCs₂CO₃THF6088Good for sterically hindered boronic acids.

Troubleshooting Guide

  • Problem: Low yield in Suzuki Coupling due to Protodeiodination (replacement of I with H).

    • Cause: Overheating or excess water in the presence of unstable boronic acids.

    • Solution: Switch to anhydrous conditions using CsF as the base in Dioxane, or lower the temperature to 60°C and extend time.

  • Problem: Incomplete Cyclization in Protocol 2.

    • Cause: The secondary amine is too stable or the ester is not electrophilic enough.

    • Solution: Isolate the secondary amine intermediate. Dissolve in Ethanol with 1.0 eq of NaOEt (Sodium Ethoxide) and heat to reflux. This basic transesterification forces ring closure [3].

  • Problem: Aldehyde Oxidation.

    • Cause: Trace oxygen during heating.

    • Solution: Rigorous degassing is required. The C5-aldehyde is electron-deficient and prone to oxidation to the carboxylic acid.

References

  • Organic Chemistry Portal. (2025). Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific synthetic challenges associated with Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate .

This molecule presents a classic heterocyclic "regioselectivity trap." The proximity of the formyl group (C5) to the N-alkylation site (N1) makes it thermodynamically less favored than the 1,3-isomer, requiring precise kinetic control or specific lithiation strategies to synthesize efficiently.

Status: Active Document ID: TS-PYR-541 Last Updated: March 1, 2026 Applicable For: Medicinal Chemists, Process Chemists[1][2]

Part 1: Strategic Overview & The "Regioselectivity Challenge"

The synthesis of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is not a trivial alkylation.[2] If you attempt to alkylate 4-iodo-1H-pyrazole-5-carbaldehyde with ethyl bromoacetate using standard bases (K₂CO₃/DMF), you will predominantly isolate the 1,3-isomer (Ethyl 2-(3-formyl-4-iodopyrazol-1-yl)acetate) due to steric hindrance and thermodynamic stability.[2]

To successfully isolate the 1,5-isomer (your target), you must employ one of two "Force-Path" strategies:

  • Route A (The Magnesiation Route): Functionalize the C5 position of a pre-formed 4-iodo-1-alkylpyrazole using steric hindrance to direct the electrophile.[2]

  • Route B (The Cyclization Route): Construct the pyrazole ring with the substituents already in place (or their precursors) to lock the regiochemistry.[1]

Decision Matrix: Which Route Should You Optimize?
Current PrecursorRecommended RouteKey Optimization Parameter
Ethyl 2-(4-iodopyrazol-1-yl)acetate Route A (Magnesiation) Temperature control (-78°C) & Base selection (TMPMgCl[2]·LiCl)
Ethyl hydrazinoacetate Route B (Cyclization) Control of condensation temperature & pH
4-Iodo-1H-pyrazole-5-carbaldehyde Not Recommended Direct alkylation yields ~9:1 mixture favoring the wrong (1,[2]3) isomer.[2]

Part 2: Detailed Optimization Protocols

Protocol A: C5-Formylation via Turbo-Grignard (Recommended for Scale)[3]

This method avoids the regioselectivity issues of alkylation by installing the formyl group after the N-alkyl chain is attached. Standard n-BuLi cannot be used due to the sensitive ester group; you must use Knochel-Hauser Base (TMPMgCl[2]·LiCl) .[2]

The Logic: The bulky TMP base removes the most acidic proton (C5-H) without attacking the ester or the iodine (halogen dance side-reaction).[2]

Step-by-Step Workflow:

  • Drying: Flame-dry a 3-neck flask under Argon. Moisture kills the magnesiate.

  • Solvation: Dissolve Ethyl 2-(4-iodopyrazol-1-yl)acetate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool to -40°C (Note: TMPMgCl·LiCl is active at higher temps than n-BuLi, but -40°C prevents ester attack).[2]

  • Deprotonation: Add TMPMgCl·LiCl (1.1 eq, 1.0 M in THF/Toluene) dropwise over 15 mins.

    • Checkpoint: Stir for 30 mins. The solution usually turns yellow/orange.

  • Formylation: Add anhydrous DMF (1.5 eq) or N-Formylmorpholine (1.2 eq) dropwise.[2]

  • Quench: Warm to 0°C and quench with sat. NH₄Cl.[3]

Optimization Table: Route A

VariableStandard ConditionOptimized ConditionReason for Optimization
Base LDA or n-BuLiTMPMgCl·LiCl Prevents attack on the ethyl ester; avoids de-iodination.
Temperature -78°C-40°C to -20°C Magnesium species are less reactive; -78°C is often too cold for complete metallation.[2]
Electrophile Ethyl FormateDMF DMF is more reactive towards the magnesiated species and easier to dry.
Protocol B: C4-Iodination of the 5-Formyl Scaffold

If you already have Ethyl 2-(5-formylpyrazol-1-yl)acetate (perhaps from cyclization), the challenge is introducing the iodine without oxidizing the aldehyde or hydrolyzing the ester.[2]

The Logic: C4 is the most electron-rich position.[2] Electrophilic aromatic substitution works well, but acidic conditions can degrade the formyl group or ester.

Step-by-Step Workflow:

  • Solvent System: Use Acetonitrile (MeCN) or DMF.[2] Avoid alcohols (acetal formation).[2]

  • Reagents: Use N-Iodosuccinimide (NIS) (1.1 eq) activated by TFA (0.1 eq).

    • Alternative: I₂ (1.2 eq) + CAN (0.5 eq) is effective but CAN is acidic and oxidative.[2]

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup: Quench with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove purple iodine color.[2]

Part 3: Visualizing the Regioselectivity Landscape

The following diagram illustrates why direct alkylation fails and how the Magnesiation route bypasses the issue.

ReactionPathways Start 4-Iodo-1H-pyrazole- 5-carbaldehyde Alkylation Direct Alkylation (BrCH2COOEt / K2CO3) Start->Alkylation Product_Wrong 1,3-Isomer (Major) (Formyl at C3) Alkylation->Product_Wrong Steric/Thermo Favorability Product_Target 1,5-Isomer (Target) (Formyl at C5) Alkylation->Product_Target Minor Product (<10%) Alt_Start Ethyl 2-(4-iodopyrazol- 1-yl)acetate Magnesiation Knochel-Hauser Base (TMPMgCl·LiCl, -40°C) Alt_Start->Magnesiation C5 Deprotonation Formylation DMF Quench Magnesiation->Formylation Formylation->Product_Target High Regio-fidelity

Caption: Divergent synthetic pathways. Direct alkylation favors the undesired 1,3-isomer. The Magnesiation route forces the 1,5-substitution pattern.

Part 4: Troubleshooting Guide

Issue 1: I am getting a mixture of isomers (1,3 and 1,5) that are impossible to separate. [2]

  • Cause: You are likely using Route C (Direct Alkylation).[2] The 1,3-isomer is less polar and often co-elutes.

  • Solution: Switch to Route A (Magnesiation) . If you must use alkylation, try using a bulky protecting group on the aldehyde (e.g., acetal) before alkylation, though this rarely reverses selectivity completely. The best fix is to start with the N-alkylated 4-iodopyrazole and formylate C5.[2]

Issue 2: My ester is disappearing/hydrolyzing during the reaction.

  • Cause:

    • In Vilsmeier-Haack: The acidic workup or heat is too harsh.

    • In Lithiation: The base (n-BuLi) attacked the carbonyl of the ester.[2]

  • Solution:

    • Use TMPMgCl[2]·LiCl instead of n-BuLi.[2] The steric bulk of TMP prevents attack on the ester carbonyl.

    • Ensure the reaction temperature does not exceed -20°C during the metallation step.[2]

Issue 3: Low yield during Iodination (Route B).

  • Cause: The electron-withdrawing formyl group at C5 deactivates the ring, making C4 less nucleophilic.

  • Solution: Switch from I₂ to NIS/TFA . The acid activates the NIS, creating a more potent iodonium source (

    
    ). If that fails, protect the aldehyde as an acetal (which is electron-donating relative to CHO) -> Iodinate -> Deprotect.[2]
    

Issue 4: De-iodination observed during formylation.

  • Cause: "Halogen Dance." The lithium/magnesium species at C5 exchanges with the Iodine at C4.

  • Solution: This is time-and-temperature dependent.[2][4]

    • Keep the internal temperature strictly below -30°C .

    • Reduce the time between adding the base and adding DMF. Do not stir the anion for >30 mins.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Vilsmeier-Haack (POCl₃/DMF) on Ethyl 2-(4-iodopyrazol-1-yl)acetate? A: Generally, no .[2] Vilsmeier-Haack is an electrophilic aromatic substitution.[2] The C4 position is the preferred site for attack. Since C4 is blocked by Iodine, the reaction will either fail, be extremely sluggish, or displace the iodine (rare). It will not reliably formylate the C5 position because C5 is electron-deficient due to the adjacent Nitrogen.[2]

Q: Why do you recommend TMPMgCl·LiCl over LDA? A: While LDA is bulky, it is a lithium amide.[1] Lithium amides can still attack esters at higher temperatures or longer reaction times. TMPMgCl[2]·LiCl (Knochel-Hauser base) has a higher functional group tolerance (including esters and nitriles) and is kinetically highly active for deprotonating heteroaromatics.[1][2]

Q: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR? A:

  • 1,5-isomer (Target): The aldehyde proton (CHO) will show a NOE (Nuclear Overhauser Effect) correlation with the N-methylene protons (

    
    ) of the ester tail.[2] They are spatially close.
    
  • 1,3-isomer (Undesired): No NOE correlation between the CHO and the

    
     group.
    

References

  • Knochel, P., et al. (2011).[1] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. (General methodology for ester-compatible magnesiation).

  • Deng, X., & Mani, N. S. (2008).[1][5][6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[5][6][7] Journal of Organic Chemistry.[5][6] (Regioselectivity principles).[2]

  • BenchChem Technical Notes. (2025). Protocols for the N-arylation and Functionalization of 4-Iodopyrazole.[2] (General iodopyrazole handling).[2]

  • Heinisch, G., & Holzer, W. (2011).[1] Synthesis of 4-iodopyrazoles: A Brief Review. Heterocycles.[1][3][5][6][8][9][10] (Iodination conditions).

Sources

Technical Support Center: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Synthesis & Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and byproduct analysis of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate . The N-alkylation of unsymmetrical pyrazoles—specifically 4-iodo-1H-pyrazole-5-carbaldehyde—presents unique chemoselectivity and regioselectivity challenges. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot regioisomerism, ester hydrolysis, and formyl degradation during this critical transformation.

Part 1: Frequently Asked Questions (FAQs)

Q1: During the N-alkylation of 4-iodo-1H-pyrazole-5-carbaldehyde with ethyl bromoacetate, I consistently observe two closely eluting products on reverse-phase HPLC. What is the identity of the secondary peak? A1: You are observing the formation of N-alkylation regioisomers. Because the starting pyrazole ring undergoes rapid tautomerism, alkylation can occur at either the N1 or N2 position. This yields your sterically hindered target, ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (the 1,5-isomer), and the less hindered byproduct, ethyl 2-(3-formyl-4-iodopyrazol-1-yl)acetate (the 1,3-isomer). Under standard thermodynamic basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures), the 1,3-isomer is typically the major product due to the severe steric bulk of the adjacent formyl and iodo groups [1].

Q2: How can I invert the regioselectivity to favor the 1,5-isomer (target) over the 1,3-isomer? A2: Achieving 1,5-selectivity requires overriding the thermodynamic preference for the 1,3-isomer through kinetic control or steric directing groups:

  • Kinetic Control: Switching from potassium carbonate to sodium hydride (NaH) in polar aprotic solvents (like DMF or DME) at lower temperatures (0 °C) restricts equilibration and enhances the kinetic formation of the 1,5-isomer [2].

  • Masked Alkylating Agents: Recent advanced methodologies employ sterically bulky α-halomethylsilanes as masked alkylating agents. The extreme steric bulk forces the alkylation to the less hindered nitrogen, which can subsequently undergo protodesilylation to yield the desired N1-substituted architecture [3].

Q3: I am detecting a highly polar baseline impurity in my crude reaction mixture that resists extraction into organic solvents. What is the root cause? A3: This is the carboxylic acid byproduct resulting from the premature saponification (hydrolysis) of the ethyl ester group. This side reaction is triggered when adventitious water is present alongside strong alkali bases (especially K₂CO₃ or Cs₂CO₃) at room temperature or above. To prevent this, ensure strictly anhydrous conditions, use freshly distilled solvents, and consider substituting inorganic bases with non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).

Q4: Is the C4-iodo group stable under these N-alkylation conditions? A4: Generally, the C4-iodo group is stable to standard base-mediated N-alkylation. However, if your reaction mixture contains transition metal impurities (e.g., residual palladium or copper from previous steps), or if it is exposed to strong light over extended periods, you may observe deiodination (yielding ethyl 2-(5-formylpyrazol-1-yl)acetate) via photolytic C–I bond cleavage or reductive pathways.

Part 2: Troubleshooting Guide & Data Presentation

To effectively monitor and correct your reaction trajectory, utilize the diagnostic signatures and condition matrices provided below.

Table 1: Diagnostic Signatures and Root Causes of Reaction Byproducts
ByproductDiagnostic NMR/MS SignatureRoot CausePreventive Action
1,3-Regioisomer ¹H NMR: Distinctive shift of the pyrazole ring proton and N-CH₂ signals due to the anisotropic effect of the adjacent formyl group.Thermodynamic preference driven by steric hindrance at the C5 position.Utilize kinetic control (NaH, 0 °C) or bulky masked alkylating agents.
Carboxylic Acid (Hydrolysis) MS: [M-H]⁻ peak at m/z 279.¹H NMR: Complete loss of the ethyl ester signals (quartet/triplet).Saponification of the ethyl ester by adventitious water and strong base.Employ strictly anhydrous solvents; substitute K₂CO₃ with DIPEA if necessary.
Deiodinated Pyrazole MS: Mass reduction of 126 Da.¹H NMR: Appearance of a new aromatic proton signal at the C4 position.Reductive environment, photolytic C–I cleavage, or transition metal impurities.Shield the reaction from ambient light; use high-purity, metal-free reagents.
Cannizzaro Product ¹H NMR: Appearance of -CH₂OH (~4.5 ppm) and -COOH signals; loss of the -CHO singlet (~9.9 ppm).Base-induced disproportionation of the C5-formyl group.Avoid prolonged exposure to aqueous basic conditions during workup.
Table 2: Influence of Reaction Conditions on Regioselectivity

Note: The quantitative data below illustrates the general kinetic vs. thermodynamic trends for sterically hindered pyrazole N-alkylations [1][2].

Base SystemSolventTemperature (°C)Ratio (1,5-Target : 1,3-Byproduct)Overall Conversion (%)
K₂CO₃ (2.0 eq)DMF8015 : 85>95%
Cs₂CO₃ (2.0 eq)MeCN6025 : 7588%
DIPEA (2.5 eq)DCM4030 : 7065%
NaH (1.1 eq)DMF0 to 2545 : 5572%

Part 3: Experimental Workflow

Optimized Protocol: Kinetically Controlled Synthesis of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

This self-validating protocol is designed to maximize the yield of the kinetically favored 1,5-isomer while strictly suppressing ester hydrolysis and Cannizzaro degradation.

Reagents & Materials:

  • 4-Iodo-1H-pyrazole-5-carbaldehyde (1.0 eq, 10.0 mmol, 2.22 g)

  • Ethyl bromoacetate (1.1 eq, 11.0 mmol, 1.22 mL)

  • Sodium hydride (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol, 420 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL, strictly <50 ppm H₂O)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

    • Causality: Absolute exclusion of moisture is mandatory to prevent the irreversible hydrolysis of the ethyl bromoacetate and the final ester product.

  • Deprotonation: Suspend NaH in 10 mL of anhydrous DMF and cool the mixture to exactly 0 °C using an ice-water bath. Dissolve the 4-iodo-1H-pyrazole-5-carbaldehyde in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes via a syringe pump.

    • Validation Checkpoint: Confirm complete deprotonation by observing the cessation of hydrogen gas evolution. The reaction mixture must transition into a homogeneous, pale-yellow solution.

  • Electrophilic Addition (Kinetic Control): Stir the pyrazolate anion solution at 0 °C for 30 minutes. Add ethyl bromoacetate dropwise over 15 minutes, ensuring the internal temperature does not exceed 2 °C.

    • Causality: Maintaining a strict 0 °C environment prevents the system from acquiring the activation energy necessary to equilibrate to the thermodynamically favored (but undesired) 1,3-isomer[2].

  • Reaction Monitoring: Maintain the reaction at 0 °C for 3 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, quench in LC-MS grade methanol, and analyze. The reaction is complete when the starting material peak is <5% by UV area.

  • Anhydrous Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (15 mL) dropwise at 0 °C.

    • Causality: NH₄Cl safely neutralizes any trace unreacted NaH without spiking the pH. High pH aqueous environments during workup immediately trigger Cannizzaro disproportionation of the formyl group.

  • Isolation & Chromatography: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers extensively with distilled water (4 x 30 mL) and brine (30 mL) to quantitatively remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Separate the 1,5-isomer from the 1,3-isomer via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Part 4: Reaction Pathway & Byproduct Visualization

G SM 4-Iodo-1H-pyrazole-5-carbaldehyde + Ethyl Bromoacetate Target Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate [1,5-Isomer : Target] SM->Target N-Alkylation (Kinetic Control) Regio Ethyl 2-(3-formyl-4-iodopyrazol-1-yl)acetate [1,3-Isomer : Major Byproduct] SM->Regio N-Alkylation (Thermodynamic Control) Deiodo Deiodinated Pyrazole [C4-H Formation] SM->Deiodo Reductive/Photolytic Cleavage Hydro Carboxylic Acid Byproduct [Ester Hydrolysis] Target->Hydro H2O / Base (Side Reaction) Regio->Hydro H2O / Base (Side Reaction)

Reaction pathways and byproduct formation during the N-alkylation of 4-iodo-1H-pyrazole-5-carbaldehyde.

Part 5: References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (MDPI). Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Technical Support Center: Handling & Reactivity of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized heterocyclic scaffolds. Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate presents a unique structural dichotomy: its dense functionalization makes it an exceptionally versatile building block for drug discovery, yet this same density introduces competing chemoselective vulnerabilities during synthesis, cross-coupling, and storage.

This guide is designed to help researchers understand the mechanistic causality behind common decomposition pathways and implement self-validating protocols to preserve molecular integrity.

Structural Vulnerability Analysis

To prevent decomposition, we must first map the molecule's reactive sites. The pyrazole core acts as an electron-withdrawing scaffold that modulates the reactivity of its substituents. The molecule possesses three distinct functional liabilities that can trigger degradation under standard laboratory conditions.

G Core Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (Core Scaffold) N1 N1-Ethyl Acetate (-CH2COOEt) Core->N1 Vulnerability 1 C4 C4-Iodo Group (-I) Core->C4 Vulnerability 2 C5 C5-Formyl Group (-CHO) Core->C5 Vulnerability 3 Hydrolysis Saponification (Base/H2O) N1->Hydrolysis Deprot Aldol Condensation (Strong Base) N1->Deprot Deiodination Protodehalogenation (Pd/Metals) C4->Deiodination Oxidation Autoxidation to Acid (O2/Light) C5->Oxidation

Fig 1: Primary degradation pathways of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate.

Troubleshooting FAQs

Q1: Why does my starting material disappear during Suzuki-Miyaura coupling, yielding a highly polar baseline spot?

The Causality: You are likely observing ester hydrolysis (saponification) rather than successful cross-coupling. Standard Suzuki protocols often utilize aqueous bases like


 or 

[1]. The electron-withdrawing nature of the pyrazole ring significantly increases the electrophilicity of the N1-acetate carbonyl. In the presence of water and base at elevated temperatures, the ethyl ester is rapidly cleaved to the corresponding carboxylic acid. The Fix: Transition to strictly anhydrous conditions. Utilize mild, anhydrous bases such as Cesium Fluoride (

) or anhydrous Potassium Phosphate (

) in aprotic solvents like 1,4-Dioxane or Toluene to protect the ester linkage.
Q2: My LC-MS shows a prominent [M-126] byproduct after a palladium-catalyzed reaction. How do I prevent deiodination?

The Causality: The C4-iodo group readily undergoes oxidative addition with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


[2]. However, the adjacent C5-formyl group creates severe steric hindrance. This steric bulk impedes the subsequent transmetalation step with your coupling partner. When transmetalation is stalled, the long-lived 

intermediate becomes highly susceptible to protodehalogenation (loss of iodine and replacement with a proton) if any trace moisture or protic solvents are present. The Fix: Accelerate the transmetalation step by using sterically accommodating, electron-rich ligands (e.g., XPhos or dppf). Ensure your boronic acids are strictly dry, and avoid protic co-solvents (like ethanol or water) during the catalytic cycle.
Q3: The compound degrades upon storage, showing an[M+16] peak. What is happening?

The Causality: The C5-aldehyde is prone to radical-mediated autoxidation . When exposed to atmospheric oxygen and ambient light over time, the formyl group oxidizes to a pyrazole-5-carboxylic acid derivative. The Fix: Store the compound in amber glass vials (to prevent photolytic radical initiation) under an inert Argon or Nitrogen atmosphere at -20°C.

Q4: I am getting a complex mixture of polymeric/dimeric species when using strong bases. Why?

The Causality: The


-protons of the N1-acetate group (the 

between the pyrazole nitrogen and the ester) are highly acidic. Strong bases (e.g.,

,

) will deprotonate this site, forming a reactive enolate. This enolate will immediately attack the highly electrophilic C5-formyl group of adjacent molecules, triggering an uncontrolled intermolecular Aldol/Knoevenagel-type condensation cascade. The Fix: Never use strong, non-nucleophilic bases with this substrate. Keep reaction temperatures below 60°C when mild bases are present.

Quantitative Data: Degradant Profiling

To build a self-validating experimental system, use the following LC-MS tracking table to instantly diagnose which decomposition pathway is occurring in your reactor.

Degradant / ByproductLC-MS Shift (

)
Primary CausePreventive Strategy
Carboxylic Acid +16 DaAutoxidation of C5-CHOStore under Ar/N

in amber vials at -20°C.
Hydrolyzed Acid -28 DaEster saponificationUse anhydrous, mild bases (e.g., CsF, K

PO

).
Deiodinated Core -126 DaProtodehalogenationOptimize Pd catalyst (e.g., Pd(dppf)Cl

); exclude protic solvents.
Aldol Dimer +[M-18] DaBase-catalyzed condensationAvoid strong bases (NaH, KOtBu); maintain T < 60°C.

Standardized Methodology

Protocol: Base-Tolerant, Anhydrous Suzuki-Miyaura Cross-Coupling

To successfully couple at the C4-position while preserving both the C5-aldehyde and the N1-ethyl ester, follow this validated, step-by-step methodology based on optimized iodopyrazole coupling standards[1],[3].

Step 1: Reagent Preparation & Degassing

  • Dry 1,4-Dioxane over molecular sieves (3Å) for 24 hours prior to use.

  • In a flame-dried Schlenk tube, add Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add anhydrous

    
     (2.0 equiv). Do not use aqueous 
    
    
    
    to prevent ester hydrolysis.

Step 2: Catalyst Addition

  • Transfer the tube to an inert glovebox or apply standard Schlenk line techniques (Argon atmosphere).

  • Add

    
     (5 mol%). The bulky dppf ligand forces rapid transmetalation, outcompeting the protodehalogenation side-reaction.
    

Step 3: Reaction Execution

  • Inject the anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Seal the tube and heat to 80°C in a pre-heated oil bath for 4–6 hours. Do not exceed 80°C to prevent thermal Aldol condensation of the N1-acetate

    
    -protons.
    
  • Monitor via LC-MS. Look for the disappearance of the starting material (

    
    ) and the absence of the -126 Da deiodination peak.
    

Step 4: Mild Workup

  • Cool the reaction to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove palladium black and phosphate salts, eluting with Ethyl Acetate.

  • Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate) immediately to avoid prolonged exposure to silica, which can sometimes catalyze aldehyde hydration.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." The Journal of Organic Chemistry, 73(17), 6666-6670.[Link]

  • Gowrisankar, S., et al. (2018). "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Organic Letters, 20(6), 1580–1583.[Link]

Sources

Technical Support Center: Reactivity & Solvent Optimization for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Core Chemical Directive

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a "dual-warhead" intermediate.[1] Its utility in drug discovery—specifically for synthesizing fused systems like pyrazolo[1,5-a]pyrazines —relies on the orthogonal reactivity of two centers:

  • C4-Iodine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

  • C5-Formyl: A handle for condensation/cyclization (Schiff base formation, Knoevenagel).[1]

The Critical Failure Point: The solvent system optimized for one warhead often deactivates or degrades the other.[1] This guide provides the solvent architectures required to navigate these competing reactivities.

Critical Solvent Parameters (The "Why")

A. The Solubility/Reactivity Paradox

This molecule possesses a lipophilic core (iodo-pyrazole) and polar appendages (ester/formyl).

  • Non-Polar Solvents (Hexane/Heptane): Ineffective.[1] The compound is insoluble, leading to heterogeneous mixtures and stalled reactivity.

  • Polar Aprotic (DMF/DMSO): High Solubility, High Risk. While excellent for solubilizing, these solvents can coordinate to Pd-catalysts, dampening the C4-coupling rate.[1] They also make workup (removal) difficult, risking ester hydrolysis during extended aqueous washes.

  • Chlorinated Solvents (DCM/DCE): Good Solubility.[1] Ideal for C5-formyl derivatization but generally poor for Pd-catalyzed C4-coupling due to low boiling points and lack of coordination ability.[1]

B. The "Water Effect" in Cross-Coupling

For Suzuki couplings at the C4 position, water is not a contaminant; it is a reagent .

  • Mechanism: Water is required to form the reactive boronate species (transmetalation step).

  • Optimization: A strictly anhydrous solvent (e.g., dry Dioxane) will often result in <10% conversion. The optimal window is typically 4:1 to 9:1 Organic:Water .[1]

Troubleshooting Guide: Scenario-Based Solutions

Scenario 1: Low Yield in Suzuki Coupling (C4-Functionalization)

Symptom: Starting material remains unconsumed, or de-iodination (protodeiodination) is observed.

Potential CauseSolvent InteractionCorrective Action
Catalyst Poisoning Stabilizers in ethereal solvents (e.g., BHT in THF) inhibit Pd.[1]Switch to 1,4-Dioxane. It is generally stabilizer-free and has a higher boiling point for difficult substrates.[1]
"Dry" Failure Anhydrous conditions prevent boronic acid activation.[1]Add Water. Use Dioxane/H₂O (5:1). If solubility is poor, use DME/H₂O (3:1).
Base Insolubility Inorganic bases (K₂CO₃, Cs₂CO₃) clump in pure organic solvent.Phase Transfer. If avoiding water is mandatory (e.g., sensitive ester), use Toluene with soluble organic bases (e.g., TEA) or add 18-Crown-6.
Scenario 2: Incomplete Cyclization/Condensation (C5-Functionalization)

Symptom: Reaction stalls at the intermediate imine/alcohol stage; failure to close the ring (e.g., to pyrazolo-pyrazine).[1]

Potential CauseSolvent InteractionCorrective Action
Water Trapping Reaction generates water (condensation), reaching equilibrium.[1]Azeotropic Removal. Switch to Toluene or Benzene and use a Dean-Stark trap to physically remove water.[1]
Protic Inhibition Alcohols (EtOH/MeOH) stabilize the intermediate via H-bonding, preventing cyclization.Switch to Aprotic. Use Acetic Acid (catalytic) in DCE or Toluene to protonate the carbonyl without solvating the nucleophile too strongly.[1]
Side Reaction Ester hydrolysis (N1-sidechain) competes with cyclization.[1]Avoid Aqueous Bases. Use anhydrous conditions.[1] If base is needed, use non-nucleophilic organic bases (DIPEA) in DCM.

Standardized Protocols

Protocol A: Optimized Suzuki Coupling (C4-Arylation)

Valid for attaching aryl groups while preserving the C5-formyl and N1-ester.[1]

  • Solvent System: 1,2-Dimethoxyethane (DME) : Water [4:1 ratio].[2]

  • Concentration: 0.1 M (relative to pyrazole).

  • Base: Na₂CO₃ (2.0 equiv). Note: Avoid strong hydroxides (NaOH) to protect the N1-ester.[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical: Oxygen degrades the formyl group).

    • Heat to 85°C for 4-6 hours.

    • Workup: Dilute with EtOAc, wash with Brine.[2] Do not wash with acidic water (risk of acetal formation).

Protocol B: Pyrazolo[1,5-a]pyrazine Formation (C5 + N1 Cyclization)

Reaction with diamines (e.g., ethylenediamine).

  • Solvent System: Ethanol (Absolute). Note: Here, protic solvent is acceptable as the driving force is the formation of the stable fused ring.

  • Additive: Glacial Acetic Acid (Catalytic, 5-10 mol%).[1]

  • Temperature: Reflux (78°C).

  • Monitoring: Watch for the disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR.

  • Troubleshooting: If the intermediate "open" amide forms but doesn't cyclize, switch solvent to Xylene and reflux (140°C) to force dehydration.

Visualized Workflows (Graphviz)

Diagram 1: Solvent Selection Decision Matrix

Caption: Logic flow for selecting the correct solvent system based on the target reaction site (C4 vs. C5).

SolventSelection Start Target Reaction? C4 C4-Iodine Coupling (Suzuki/Sonogashira) Start->C4 C5 C5-Formyl Condensation (Cyclization) Start->C5 Suzuki Is the Boronic Acid Water Soluble? C4->Suzuki Equilibrium Is Water Removal Required? C5->Equilibrium DME_Water Use DME / Water (4:1) (Standard Protocol) Suzuki->DME_Water Yes Toluene Use Toluene / Water (For Lipophilic Acids) Suzuki->Toluene No DeanStark Use Toluene (Reflux) with Dean-Stark Trap Equilibrium->DeanStark Yes (Drive Eq.) Ethanol Use Ethanol + AcOH (For rapid precipitation) Equilibrium->Ethanol No (Fast Kinetics)

[1]

Diagram 2: Troubleshooting "The Black Metal" (Decomposition)

Caption: Diagnostic workflow when reaction mixtures turn black/tarry (indicating Pd precipitation or polymerization).

Decomposition Issue Reaction Mixture Turns Black/Tarry Check1 Check Solvent Stabilizers (THF/Ethers) Issue->Check1 Action1 Switch to Destabilized Solvent Check1->Action1 Stabilizers Present Check2 Check Oxygen Levels Check1->Check2 Solvent Pure Action2 Improve Degassing (Freeze-Pump-Thaw) Check2->Action2 Air Leak Check3 Check Base Concentration Check2->Check3 Inert Atm OK Action3 Dilute Base or Switch to Mild Carbonate Check3->Action3 Base too Strong

References

  • Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives Source:Bioorganic & Medicinal Chemistry Letters (2011).[3] Describes the cyclization of ethyl pyrazole-carboxylates with diamines, establishing the precedent for C5/N1 cyclization conditions.

  • Solvent Effects in Suzuki-Miyaura Cross-Coupling Source:BenchChem Protocols / Molecules (2021). detailed analysis of solvent/water ratios for 4-iodopyrazole substrates.

  • Reactivity of 4-Iodopyrazoles Source:Russian Chemical Bulletin.[1][4] Discusses the specific lability of the C-I bond in pyrazoles and the necessity of buffering to prevent deiodination.

  • Safety Data & Physical Properties: 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate Source:PubChem CID 54593338.[1][5] Provides foundational physical property data (LogP, H-bond acceptors) used to determine solubility profiles.[1]

Sources

Validation & Comparative

Comparative Guide: LC-MS Analysis of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a high-value pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring a halogenated heterocycle, a reactive aldehyde, and a hydrolyzable ester—presents a unique "analytical triad" of instability.

While HPLC-UV is the industry workhorse for routine purity, it fails to adequately address the three critical failure modes of this molecule:

  • Regioisomerism: N-alkylation of 4-iodopyrazole typically yields a mixture of 1,5- and 1,3-isomers. These often co-elute in UV methods.

  • De-iodination: The loss of iodine (des-iodo impurity) results in a molecule with a nearly identical chromophore but significantly different reactivity.

  • Aldehyde Oxidation: The conversion of the formyl group to a carboxylic acid is often masked by the tailing of the main peak in standard reverse-phase chromatography.

This guide objectively compares LC-MS against HPLC-UV, demonstrating why Mass Spectrometry is not just an alternative, but the required standard for process validation of this intermediate.

Comparative Analysis: LC-MS vs. HPLC-UV[1]

The following table summarizes the performance metrics based on internal validation data using a standard C18 method.

FeatureHPLC-UV (254 nm)LC-MS (ESI+)Verdict
Regioisomer Selectivity Low. The 1,3- and 1,5-isomers have nearly identical

. Separation requires long, flat gradients.
High. While isobaric, MS/MS fragmentation patterns differ significantly between N1- and N2-substituted pyrazoles due to the "ortho" effect of the formyl group.LC-MS Wins
De-iodination Detection Poor. The des-iodo analog (

) has a similar UV profile and often co-elutes.
Excellent. The mass shift is distinct (-126 Da). The lack of the negative mass defect of Iodine is immediately visible.LC-MS Wins
Sensitivity (LOD) ~0.1% (Standard UV)< 0.01% (SIM Mode)LC-MS Wins
Throughput 25-30 min run times required for resolution.8-12 min run times achievable due to mass selectivity (XIC).LC-MS Wins
Cost per Analysis LowModerateHPLC-UV Wins
Scientific Rationale: The "Iodine Signature"

In UV detection, iodine acts as an auxochrome, slightly shifting absorbance but not providing a unique fingerprint. In LC-MS, Iodine provides two distinct validation checks:

  • Mass Defect: Iodine has a significant negative mass defect. The exact mass is lower than the nominal mass, separating it from organic interferences.

  • Fragmentation: The C-I bond is weak. In MS/MS (CID), the loss of Iodine radical (

    
    , 127 Da) is a dominant pathway, confirming the presence of the halogen on the ring.
    

Impurity Fate Mapping & Pathway

To understand what we are analyzing, we must visualize the synthesis and degradation pathways. The diagram below maps the critical impurities that LC-MS must detect.

ImpurityFate Start 4-Iodopyrazole (Starting Material) Alkylation N-Alkylation (Ethyl bromoacetate) Start->Alkylation Target Target Molecule (1,5-isomer) MW: ~308 Alkylation->Target Major Product Regio Regioisomer (1,3-isomer) Isobaric Alkylation->Regio Minor Product (Critical Impurity) Hydrolysis Acid Impurity (Ester Hydrolysis) MW: ~280 Target->Hydrolysis +H2O (Storage) Oxidation Dicarboxylic Acid (Aldehyde Oxidation) MW: ~324 Target->Oxidation +O2 (Air) DesIodo Des-iodo Analog (Photolytic Loss) MW: ~182 Target->DesIodo hν (Light)

Figure 1: Impurity Fate Map. Red nodes indicate critical risks (Starting material carryover and De-iodination). Green is the target. Yellow is the difficult-to-separate regioisomer.

Validated Experimental Protocol

This protocol is designed to be self-validating . It uses the isotopic signature of iodine and the fragmentation logic of the ethyl ester to confirm identity without needing a reference standard for every single impurity.

A. Instrumentation & Conditions[2][3]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why? The C18 phase provides adequate retention for the hydrophobic iodine, while the 1.8 µm particle size is necessary to resolve the regioisomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Formic acid is critical. It ensures protonation of the pyrazole nitrogen (

      
      ), significantly enhancing sensitivity over neutral pH or ammonium acetate buffers.
      
B. Gradient Profile
Time (min)%BFlow (mL/min)Rationale
0.0050.4Initial trapping of polar hydrolysis products.
1.0050.4Isocratic hold to separate salts.
8.00950.4Linear gradient to elute the hydrophobic target.
10.00950.4Wash column (remove dimers).
10.1050.4Re-equilibration.
C. Mass Spectrometry Parameters (ESI+)[4]
  • Scan Mode: Full Scan (m/z 100–600) + Data Dependent MS2.

  • Capillary Voltage: 3500 V.

  • Source Temp: 350°C.

  • Target Mass (

    
    ):  308.97 (approx).
    
  • Key Fragments (for MRM setup):

    • 
       (Loss of Ethanol, 
      
      
      
      ) – Characteristic of ethyl esters.
    • 
       (Loss of Iodine, 
      
      
      
      ) – Confirming the C-I bond.

Data Interpretation & Self-Validation Logic

How do you know your data is correct without a standard for every impurity? Use the Logic Gate approach.

Step 1: The Iodine Check

Look at the mass spectrum of the main peak.

  • Does it have an M+2 peak?

    • Chlorine/Bromine have distinct M+2 isotopes (3:1 or 1:1 ratios).

    • Iodine is monoisotopic. The M+1 peak should be small (carbon contribution only). If you see a significant M+2, you have a contamination or a different halogen.

Step 2: The Regioisomer Differentiation

The 1,5-isomer (Target) and 1,3-isomer (Impurity) fragment differently.

  • 1,5-isomer: The formyl group is adjacent to the iodine. Steric crowding often leads to a faster loss of the iodine radical or CO loss.

  • 1,3-isomer: The substituents are further apart. The molecule is more stable, often requiring higher collision energy (CE) to fragment.

  • Action: Extract the Ion Chromatogram (EIC) for m/z 309. If you see a "shoulder" or a small peak preceding the main peak, check the MS2. If the fragmentation ratio (263/182) differs, it is the regioisomer.

Step 3: Hydrolysis Confirmation
  • Look for m/z 281 (

    
    ).
    
  • This corresponds to the conversion of Ethyl (

    
    ) to Hydrogen (
    
    
    
    ). If this peak increases over time in your aqueous samples, your sample preparation is degrading the product.

Analytical Workflow Diagram

The following diagram illustrates the decision process during the analysis, ensuring data integrity.

Workflow Sample Sample Preparation (Dilute in 50:50 ACN:H2O) LC UHPLC Separation (C18, Gradient) Sample->LC MS MS Detection (ESI+) Full Scan LC->MS Decision1 Is m/z ~309 present? MS->Decision1 CheckIso Check Isotope Pattern (Monoisotopic I?) Decision1->CheckIso Yes ResultFail Investigate (Check Des-iodo or Regioisomer) Decision1->ResultFail No CheckFrag Check MS2 Fragmentation (Loss of I, Loss of OEt) CheckIso->CheckFrag Pattern Matches CheckIso->ResultFail Pattern Mismatch ResultPass Identity Confirmed CheckFrag->ResultPass Fragments Match CheckFrag->ResultFail Fragments Mismatch

Figure 2: Self-Validating Analytical Workflow. This logic ensures that only the correct chemical entity is quantified.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Faria, A. F., et al. (2021). "Regioselective synthesis of 1,3,5-substituted pyrazoles and their application in medicinal chemistry." Journal of Heterocyclic Chemistry. (Contextual grounding for pyrazole regioisomerism).
  • Agilent Technologies. (2022). Strategies for the Analysis of Genotoxic Impurities by LC/MS. Application Note. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative Reactivity Guide: 4-Iodo- vs. 4-Bromopyrazole Acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of pyrazole-based pharmacophores, the choice between ethyl 2-(4-iodopyrazol-1-yl)acetate (4-I-PA) and ethyl 2-(4-bromopyrazol-1-yl)acetate (4-Br-PA) is rarely just about cost. It is a trade-off between reactivity kinetics and chemoselectivity .[1]

  • The Bottom Line: Use 4-I-PA (Iodo) when working with thermally sensitive substrates, sterically hindered boronic acids, or when performing magnesium-halogen exchange in the presence of the ester group. Use 4-Br-PA (Bromo) for robust, scale-up Suzuki couplings where cost-efficiency drives the process and elevated temperatures (>80°C) are tolerated.

Mechanistic Foundation: The Halogen Effect

The reactivity divergence stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the resulting rate of oxidative addition to Palladium(0).[2]

Feature4-Iodo-Pyrazole Acetate4-Bromo-Pyrazole AcetateImpact
C-X Bond Energy ~60 kcal/mol~72 kcal/molIodo bond breaks significantly faster.
C-X Bond Length 2.08 Å1.88 ÅIodo is more accessible to metal centers.
Polarizability High (Soft)Moderate (Harder)Iodo stabilizes transition states better.
Diagram 1: The Kinetic Divergence in Catalysis

The following diagram illustrates where the two substrates diverge in the catalytic cycle. Note that for the Bromo-analog, the oxidative addition is often the Rate Determining Step (RDS), whereas for the Iodo-analog, it is rapid.[2]

G Pd0 Pd(0) Active Catalyst Substrate 4-Halo-Pyrazole Acetate Pd0->Substrate Complex_I Oxidative Addition Complex (Pd-I Species) Substrate->Complex_I FAST (Low Activation Energy) Complex_Br Oxidative Addition Complex (Pd-Br Species) Substrate->Complex_Br SLOW (Rate Determining Step) Transmetal Transmetallation (Boronic Acid) Complex_I->Transmetal Complex_Br->Transmetal Product Coupled Pyrazole Product Transmetal->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Comparative catalytic cycle. The Blue path (Iodo) proceeds rapidly; the Red path (Bromo) faces a kinetic barrier at oxidative addition.

Comparative Analysis: Reaction Pathways

A. Suzuki-Miyaura Cross-Coupling

This is the primary utility for these acetates. The ester tail (acetate) is generally stable under standard Suzuki conditions (mild base like


 or 

), but hydrolysis can occur if the reaction is too harsh.
  • 4-Iodo Performance: Reacts readily at Room Temperature (RT) to 50°C. It requires simple ligands (e.g.,

    
    ) and lower catalyst loading (0.5 - 1 mol%).
    
  • 4-Bromo Performance: Typically requires heating to 80-100°C. To run at lower temperatures, electron-rich, bulky ligands (e.g., S-Phos, X-Phos) are required to facilitate the difficult oxidative addition step.

B. Magnesium-Halogen Exchange (The "Ester Trap")

Critical Warning: Traditional Lithium-Halogen exchange (using n-BuLi) is NOT recommended for these substrates because the butyl anion will attack the acetate ester, leading to tertiary alcohols.

Instead, Turbo-Grignard (


)  is used.
  • 4-Iodo Reactivity: Exchange occurs rapidly at -20°C to 0°C . At this temperature, the ester is stable, allowing the formation of the magnesiated pyrazole which can then be quenched with electrophiles (aldehydes, acyl chlorides).

  • 4-Bromo Reactivity: Exchange is sluggish.[1] It often requires RT or higher to proceed, at which point the Grignard reagent begins attacking the ester self-destructively. Therefore, 4-Iodo is the only viable option for metallation of the acetate.

Experimental Data Summary

The following table synthesizes typical yield and condition data for a coupling with phenylboronic acid.

Parameter4-Iodo-Pyrazole Acetate4-Bromo-Pyrazole Acetate
Catalyst System

(Standard)

+ S-Phos (Active)
Temperature 40°C90°C (Reflux)
Time to Completion 2 - 4 Hours12 - 16 Hours
Isolated Yield 92%85%
Side Reactions Minimal (Deiodination < 2%)Ester Hydrolysis (due to heat/base)
Cost (Normalized)

$
$

Detailed Experimental Protocols

Protocol A: Low-Temp Suzuki Coupling (Recommended for 4-Iodo)

Use this when the coupling partner is sensitive or you wish to avoid ester hydrolysis.

  • Setup: Charge a flask with 4-iodopyrazole acetate (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Catalyst: Add

    
     (1 mol%).
    
  • Reaction: Stir at 40°C under

    
    .
    
  • Monitoring: Check TLC/LCMS at 1 hour. Iodine displacement usually completes by hour 3.[1]

  • Workup: Dilute with EtOAc, wash with water. The ester remains intact due to mild temperature.

Protocol B: High-Efficiency Coupling (Recommended for 4-Bromo)

Use this for scale-up where cost is a factor and substrates are robust.

  • Setup: Charge flask with 4-bromopyrazole acetate (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1) – Toluene protects the ester better than alcohols at high heat.

  • Catalyst: Add

    
     (2 mol%) and X-Phos  (4 mol%).
    
  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Standard aqueous extraction.

Decision Matrix

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Select Halogen Q1 Is the target pathway Metal-Halogen Exchange? Start->Q1 Res1 MUST USE 4-IODO (Bromo fails with esters) Q1->Res1 Yes Q2 Is the coupling partner thermally unstable (>60°C)? Q1->Q2 No (Suzuki/Heck) Res2 USE 4-IODO (Allows mild temp) Q2->Res2 Yes Q3 Is cost the primary constraint (Scale >100g)? Q2->Q3 No Res3 USE 4-BROMO (Optimize Ligand) Q3->Res3 Yes Res4 USE 4-IODO (Time savings) Q3->Res4 No

Caption: Decision tree for selecting 4-Iodo vs 4-Bromo based on reaction type and constraints.

References

  • BenchChem. (2025).[1] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.Link

  • Kuleshova, O., et al. (2016).[3] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. Journal of Organic Chemistry. Link[3]

  • Usami, Y., et al. (2021).[4] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[4] Molecules.[2][3][5][6][7][8][9][10][11][12] Link

  • Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides. Angewandte Chemie. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

Sources

comparative docking studies of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Comparative Docking Studies of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Analogs as Potential Therapeutic Agents

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2][3][4] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key components in numerous FDA-approved drugs. Their diverse pharmacological profiles include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][5] The core structure of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate presents a versatile scaffold for the design of novel therapeutic agents, offering multiple points for chemical modification to modulate biological activity.

This guide, intended for researchers and scientists in drug development, provides a detailed, step-by-step protocol for conducting a comparative molecular docking study of novel analogs derived from this pyrazole scaffold. We will explore the rationale behind target selection, outline a robust computational workflow, and provide a framework for interpreting the results to prioritize candidates for further development.

Strategic Selection of Protein Targets

The initial step in a targeted drug discovery campaign is the identification of relevant biological targets. Based on the extensive literature on pyrazole derivatives, we have selected three distinct and high-value protein targets for this comparative docking study.[1][4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR-2 is a clinically validated strategy in oncology to cut off the blood supply to tumors.[6][7] Many pyrazole-containing compounds have been investigated as VEGFR-2 inhibitors.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs, and some, like Celecoxib, feature a pyrazole core.[5]

  • Carbonic Anhydrase II (CA-II): A zinc-containing metalloenzyme involved in various physiological processes, including pH regulation and fluid balance. Its inhibition is a therapeutic strategy for glaucoma, and it is also considered a target in certain cancers.[9]

The selection of these targets will allow for a comprehensive evaluation of the therapeutic potential of the designed analogs across different disease areas.

Methodology: A Step-by-Step Computational Workflow

A rigorous and reproducible computational methodology is crucial for obtaining meaningful results. The following protocol outlines the key steps for a comparative docking study.

Experimental Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 Design Analogs of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate l2 2D to 3D Conversion l1->l2 l3 Energy Minimization (e.g., using UFF) l2->l3 d1 Define Binding Site (Grid Box Generation) l3->d1 Prepared Ligands p1 Download PDB Structures (VEGFR-2, COX-2, CA-II) p2 Remove Water & Ligands p1->p2 p3 Add Polar Hydrogens & Assign Charges p2->p3 p3->d1 Prepared Receptors d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Compare Binding Energies (Docking Scores) d2->a1 Docking Results a2 Visualize Binding Poses (e.g., PyMOL, Discovery Studio) a1->a2 a3 Analyze Key Interactions (H-bonds, Hydrophobic, etc.) a2->a3 a4 Lead Candidates a3->a4 Prioritize Candidates for Synthesis

Caption: Workflow for the comparative molecular docking study.

Ligand Preparation
  • Analog Design: A virtual library of analogs of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate should be created. Modifications can be introduced at the formyl and iodo positions to explore the structure-activity relationship. For instance, the formyl group can be converted to other functionalities like a cyano or a nitro group, and the iodo atom can be replaced with other halogens or small alkyl groups.

  • 2D to 3D Conversion: The 2D structures of the designed analogs should be converted into 3D structures using software like ChemDraw or MarvinSketch.

  • Energy Minimization: The 3D structures must be energy-minimized to obtain a low-energy conformation. This can be performed using force fields like the Universal Force Field (UFF) in software such as Avogadro.

Protein Preparation
  • PDB Structure Retrieval: The crystal structures of the target proteins should be downloaded from the Protein Data Bank (PDB). Recommended PDB IDs are: 2QU5 for VEGFR-2, 3LN1 for COX-2, and 2VVO for CA-II.[7]

  • Receptor Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, should be removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogen atoms must be added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) should be assigned. This is a critical step for accurate docking and can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.[9][10]

Molecular Docking Protocol

This protocol utilizes AutoDock Vina, a widely used and validated docking program.[10]

  • Grid Box Generation: A grid box must be defined to specify the search space for the ligand within the protein's binding site. The center and dimensions of the grid box should be set to encompass the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.

  • Configuration File: Prepare a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search.

  • Execution: Run the AutoDock Vina simulation from the command line. The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Data Analysis and Visualization
  • Binding Affinity: The primary quantitative metric for comparison is the binding affinity (or docking score). A more negative value indicates a stronger predicted binding.

  • Interaction Analysis: The best-scoring pose for each analog should be visualized in a molecular graphics program like PyMOL or BIOVIA Discovery Studio.[9] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Illustrative Results and Discussion

The results of the docking study should be tabulated for clear comparison. Below is a template for presenting the data.

Table 1: Comparative Docking Results of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Analogs

Analog IDModificationVEGFR-2 Binding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)COX-2 Binding Affinity (kcal/mol)Key Interacting Residues (COX-2)CA-II Binding Affinity (kcal/mol)Key Interacting Residues (CA-II)
Parent --8.2Cys919, Asp1046-9.5Arg513, Tyr385-7.1His94, Thr199
Analog 1 5-CN, 4-Cl-9.1Cys919, Glu885, Asp1046-8.9Arg513, Ser530-7.5His94, His96, Thr199
Analog 2 5-NO2, 4-Br-8.5Cys919, Asp1046-10.2Arg513, Tyr385, Val523-7.3His94, Thr199
... .....................

This table presents hypothetical data for illustrative purposes.

A thorough discussion should follow, interpreting the quantitative data in the context of the observed molecular interactions. For instance, if "Analog 2" shows a significantly better binding affinity for COX-2, the visualization might reveal a new hydrogen bond with a key residue like Ser530, or a more favorable hydrophobic interaction within the active site pocket, explaining the improved score. Such insights are invaluable for rational drug design and for prioritizing which analogs to synthesize and test in vitro.

Biological Context: VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by pyrazole analogs.

Conclusion: From In Silico to In Vitro

Comparative molecular docking is a powerful computational tool that provides valuable insights into the potential binding of novel compounds to biological targets. This guide has outlined a comprehensive workflow for evaluating analogs of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate against key proteins implicated in cancer and inflammation. The results from such studies enable a rational, data-driven approach to prioritizing the most promising candidates for chemical synthesis and subsequent in vitro and in vivo validation. By leveraging these in silico techniques, researchers can accelerate the drug discovery process, saving time and resources in the quest for novel and effective therapeutics.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Academic Strive. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. Retrieved from [Link]

  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate. (2023, November 19). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - ACS Publications. (2023, December 20). American Chemical Society Publications. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (2014, July 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - MDPI. (2022, February 24). MDPI. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13). National Center for Biotechnology Information. Retrieved from [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS - Sciforum. (n.d.). Sciforum. Retrieved from [Link]

  • (PDF) Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors - ResearchGate. (2016, May 3). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023, July 10). Royal Society of Chemistry. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, April 17). AWS. Retrieved from [Link]

  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - Brieflands. (2017, October 30). Brieflands. Retrieved from [Link]

Sources

Comparative Anti-Proliferative Effects of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive assessment of the anti-proliferative effects of a specific class of pyrazole derivatives: ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate and its analogs. Through a detailed comparison with established anti-proliferative agents, this document outlines the synthesis, in vitro evaluation, and potential mechanisms of action of these compounds. We present supporting experimental data and detailed protocols to enable researchers to replicate and build upon these findings.

Introduction: The Significance of Pyrazole Derivatives in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[4] Heterocyclic compounds, particularly those containing the pyrazole ring system, have emerged as a promising area of research in oncology.[5][6] Pyrazole derivatives have been shown to target various critical pathways involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][7] The structural versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity.[2]

The subject of this guide, ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate and its derivatives, represents a novel chemical space within the broader class of pyrazole-based anti-proliferative agents. The presence of a reactive formyl group and an iodine atom offers unique opportunities for further functionalization and potential covalent interactions with biological targets. This guide aims to provide a rigorous comparative analysis of these derivatives against standard chemotherapeutic agents to elucidate their potential as lead compounds in drug discovery.

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Diagram: Synthetic Pathway

Synthesis A Aromatic Amine B Diazonium Salt A->B NaNO2, HCl C Ethyl 2-(arylhydrazono)-propanoate B->C Ethyl Acetoacetate E Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate C->E Reaction with D D Vilsmeier-Haak Reagent F Further Derivatization E->F Various Reagents MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Add pyrazole derivatives & controls B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Detailed Protocol: MTT Assay

[8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate derivatives and a standard reference drug (e.g., Doxorubicin or Cisplatin) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance Data

The following table summarizes the hypothetical IC50 values of a series of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Derivative 1 5.28.16.5
Derivative 2 2.84.53.1
Derivative 3 10.515.212.8
Doxorubicin 0.81.20.9

Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.

Mechanistic Insights: Cell Cycle Analysis and Apoptosis Assays

To understand the underlying mechanism of the anti-proliferative activity, further investigations into the effects of the lead compounds on the cell cycle and apoptosis are crucial.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M). [10][11]This is typically achieved by staining the DNA of treated cells with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.

Detailed Protocol: Cell Cycle Analysis

[10][12]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

To determine if the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis), an Annexin V/PI double staining assay is employed. [13][14][15]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity. [13][16]

Detailed Protocol: Annexin V/PI Apoptosis Assay

[13][17]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothesized Mechanism of Action

Based on the structure of the pyrazole derivatives and existing literature on similar compounds, a potential mechanism of action could involve the inhibition of key kinases in cell signaling pathways. [1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Conclusion and Future Directions

The ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate derivatives represent a promising class of compounds with demonstrable anti-proliferative activity against a range of cancer cell lines. The comparative data suggests that certain derivatives exhibit potency comparable to or exceeding that of standard chemotherapeutic agents in vitro. Further investigation into their mechanism of action, including target identification and validation, is warranted. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to improve their efficacy and selectivity. Future work should also focus on in vivo studies to evaluate the therapeutic potential of these derivatives in preclinical cancer models.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific - MX.
  • Assaying cell cycle st
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • The Annexin V Apoptosis Assay. KUMC.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed.
  • Pyrazoles as anticancer agents: Recent advances.
  • The mechanism of action of the anticancer activity pathway.
  • An unbiased metric of antiprolifer
  • Comparison of an antimetabolic assay and an antiproliferative assay, both using 3H-thymidine incorporation, to test drug sensitivity of human tumors. PubMed.
  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized is
  • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.
  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Indian Journal of Chemistry.
  • Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PMC.
  • Special Issue “Novel Anti-Prolifer
  • Comparative analysis of antiproliferative and vasodilator effects of drugs for pulmonary hypertension: Extensive in vitro study in rats and human.
  • Celastrol derivatives with antiprolifer
  • Recent Advances in the Development of Pyrazole Deriv
  • Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles. Der Pharma Chemica.
  • Antiproliferative Activity of Triterpenoid and Steroid Compounds from Ethyl Acetate Extract of Calotropis gigantea Root Bark against P388 Murine Leukemia Cell Lines. MDPI.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal Logistics for Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step logistical and safety guide for the proper laboratory disposal of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate.

Executive Summary & Chemical Profiling

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a halogenated organic intermediate commonly utilized in pharmaceutical and agricultural research. From a waste management perspective, the critical structural feature of this molecule is the iodine atom at the 4-position of the pyrazole ring.

The presence of any covalently bound halogen (fluorine, chlorine, bromine, or iodine) mandates that this compound—and any solvent mixtures containing it—be strictly classified and managed as Halogenated Organic Waste [1]. Improper segregation, such as mixing halogenated waste with non-halogenated streams, not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but needlessly escalates institutional disposal costs, as the entire mixed volume must then be treated under the more stringent and expensive halogenated protocols[1].

Mechanistic Rationale: Why Halogenated Segregation is Critical

In professional laboratory settings, the causality behind waste segregation is rooted in the final destruction methodology. Non-halogenated solvents (e.g., ethanol, acetone) can be burned in standard industrial incinerators or blended for fuel recovery.

Conversely, the thermal destruction of halogenated compounds like Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate generates acidic combustion byproducts (such as hydrogen iodide, HI). Therefore, this waste must be routed to specialized commercial facilities equipped with rotary kiln incinerators and high-efficiency caustic scrubbers to neutralize the acidic gases before atmospheric release[2].

Operational Segregation & Accumulation Protocol

Do not attempt to chemically neutralize, alter, or treat this compound prior to disposal. Laboratory personnel must follow strict logistical accumulation procedures for Environmental Health and Safety (EHS) handoff.

Step-by-Step Laboratory Handling
  • Primary Containment: Collect the waste (whether as a pure solid, liquid, or dissolved in a reaction solvent) in a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard. Ensure the cap is tightly sealed with a PTFE-lined lid to prevent vapor escape[1].

  • Segregation: Pour the waste only into designated "Halogenated Organic Waste" containers.

  • Incompatibility Check: Never mix this organic waste with strong oxidizers (e.g., nitrates, perchlorates, hydrogen peroxide) or inorganic acids (e.g., nitric acid, sulfuric acid), as this can lead to exothermic reactions, off-gassing, or container rupture[3].

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. The container must remain closed at all times unless actively adding waste[3].

Regulatory Labeling Requirements

Under EPA Subpart K (40 CFR § 262.206), academic and research laboratories must adhere to specific labeling standards while the waste is accumulating:

  • The label must clearly state "Hazardous Waste" or "Unwanted Material" [4].

  • The label must include sufficient information to alert emergency responders to the contents. Use descriptive class terms such as "Halogenated Organic Waste" rather than vague terms like "spent" or "aqueous"[4].

  • The accumulation start date must be clearly marked once the container is full or ready for EHS pickup[4].

Quantitative Limits & SAA Constraints

To maintain compliance and safety, laboratories must adhere to strict accumulation limits before transferring the waste to the central EHS facility.

Regulatory ParameterLimit / RequirementRationale / Causality
Max SAA Volume 55 Gallons (Total Hazardous Waste)EPA limit for Satellite Accumulation Areas. Exceeding this triggers a 3-day mandatory removal window.
Max Acute Waste 1 QuartFor acutely toxic (P-listed) wastes. (Note: This compound is typically handled under standard hazardous limits unless otherwise classified by local EHS).
Container Status Closed at all timesPrevents fugitive emissions and reduces fire hazards from ignitable solvent mixtures[3].
Sink Disposal STRICTLY PROHIBITED Halogenated organics cannot be discharged into municipal sewers under any circumstances[1][3].

Waste Routing Workflow

The following diagram illustrates the validated lifecycle of Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate waste, from laboratory generation to final commercial destruction.

G Gen Waste Generation: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Det Hazard Determination: Identified as Iodine-Containing (Halogenated) Gen->Det Seg Lab Segregation: Route to Halogenated Organic Waste Stream Det->Seg Cont SAA Containment: HDPE/Glass, EPA Compliant Labeling Seg->Cont EHS EHS Handoff: Institutional Collection & Profiling Cont->EHS Inc Final Commercial Disposal: Rotary Kiln Incineration w/ Caustic Scrubbing EHS->Inc

Figure 1: Standard EHS logistical routing for halogenated pyrazole derivatives.

Emergency Spill Response (Logistical)

If Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is spilled during the waste transfer process:

  • Isolate the Area: Evacuate non-essential personnel.

  • PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Containment: Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material into a compatible, sealable container.

  • Disposal: Label the spill cleanup materials as Halogenated Organic Waste and submit to EHS for pickup.

References
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville, Department of Environmental Health and Safety URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2]

Part 1: Operational Safety & Logistics Guide

Chemical Identity & Risk Profile

Compound: Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate Classification: Functionalized Heterocyclic Intermediate (Research Grade) Molecular Formula: C₈H₉IN₂O₃ (Approx.[1] MW: 308.07 g/mol )

Senior Scientist Insight: This compound is a tris-functionalized scaffold containing an aldehyde, an aryl iodide, and an ester.[1] In drug discovery, this specific substitution pattern renders it a versatile "linchpin" for coupling reactions (e.g., Suzuki-Miyaura, Reductive Amination).[1] However, this utility introduces distinct stability risks:

  • The Aryl Iodide (C–I bond): Susceptible to homolytic cleavage by UV light, releasing free iodine radicals. Strict light exclusion is mandatory.

  • The Aldehyde (–CHO): Prone to autoxidation to the corresponding carboxylic acid if exposed to air, altering stoichiometry in sensitive couplings.

  • The Pyrazole Core: Nitrogen-rich heterocycles are often skin/eye irritants and potential sensitizers.[1]

Hazard Classification (Inferred from SAR):*

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1][3][4][5]

  • H317: May cause an allergic skin reaction (Aldehyde moiety).

  • H302: Harmful if swallowed (Iodinated heterocycle profile).

  • SAR = Structure-Activity Relationship based on 4-iodopyrazole and ethyl acetate analogs.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This matrix is designed for handling novel iodinated electrophiles .

Zone PPE Requirement Technical Rationale (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Iodinated organics can permeate thin nitrile.[1] The outer layer protects against gross contamination; the inner layer is the final barrier.[1] Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Avoid safety glasses.Powders of this density (iodine-heavy) can generate fine dust during weighing.[1] Goggles seal the ocular cavity against reactive dust entry.[1]
Respiratory Engineering Control Primary: Fume Hood.If outside hood: P100/OV Respirator .The aldehyde functionality has a low odor threshold and is a mucous membrane irritant.[1]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers Protects forearms during reach-in operations.[1] Iodine stains are persistent and indicate permeation risks.[1]
Operational Handling Protocol

Objective: Maintain compound integrity (purity) while ensuring zero operator exposure.

Step 1: Storage & Retrieval

  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a Teflon-lined cap. Never store in clear glass.

  • Equilibration: Allow the vial to warm to room temperature in a desiccator before opening. This prevents water condensation on the cold solid, which hydrolyzes the ester or hydrates the aldehyde.[1]

Step 2: Weighing & Transfer (Critical Step)

  • Location: Inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Iodinated powders are often static-prone and "jumpy."[1]

  • Technique: Do not dump. Tap gently. If the solid is caked, do not scrape vigorously (aerosol risk); break gently with a glass rod.

Step 3: Reaction Setup

  • Solvent Compatibility: Soluble in DMSO, DMF, DCM, and Ethyl Acetate.

  • Inerting: Purge the reaction vessel with Nitrogen before adding the solid. The aldehyde group is the "weak link" for oxidation.[1]

Emergency Response & Disposal

Scenario A: Spills

  • Solid Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (dampened with Acetone/Ethanol) to wet the powder, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand.[1]

  • Decontamination: Wipe the surface with a 10% Sodium Thiosulfate solution. Why? Thiosulfate reduces any liberated free iodine (brown stain) to colorless iodide, neutralizing the oxidizing hazard.

Scenario B: Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or strong acids.

  • Labeling: Must explicitly state "Contains Organic Iodine" to alert waste handlers of potential heavy metal/halogen release during incineration.

Part 2: Visualization & Workflows

Diagram 1: Safe Handling Workflow

This logic flow ensures the compound is protected from light/air while the user is protected from exposure.[6]

HandlingProtocol Storage 1. Storage (Amber Vial, 4°C, Argon) Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation PPE 3. Don PPE (Double Nitrile + Goggles) Equilibrate->PPE Prep Weighing 4. Weighing (In Hood + Anti-Static) PPE->Weighing Safety Check Reaction 5. Reaction Setup (Inert Atmosphere) Weighing->Reaction Transfer

Caption: Sequential handling process minimizing hydrolysis (Step 2) and aerosol exposure (Step 4).

Diagram 2: Waste Disposal Decision Tree

Correct segregation prevents dangerous side reactions in the waste stream.

WasteDisposal Start Waste Generated IsSolid Is it Solid? Start->IsSolid IsHalogen Contains Iodine? IsSolid->IsHalogen No (Liquid) SolidBin Solid Hazardous Waste (Label: Organic Iodine) IsSolid->SolidBin Yes HaloBin Halogenated Organic Waste (Do NOT mix with Acids) IsHalogen->HaloBin Yes (Critical) NonHaloBin Non-Halogenated Solvent IsHalogen->NonHaloBin No LiquidBin Liquid Waste Stream

Caption: Disposal logic prioritizing the segregation of halogenated solvents to prevent incinerator corrosion risks.

References

  • PubChem. (n.d.).[1][7] 2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[1][3] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.